Product packaging for Halofantrine(Cat. No.:CAS No. 69756-53-2)

Halofantrine

Cat. No.: B180850
CAS No.: 69756-53-2
M. Wt: 500.4 g/mol
InChI Key: FOHHNHSLJDZUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Halofantrine is a synthetic phenanthrene methanol compound that functions as a blood schizonticide, making it a subject of interest in parasitology and infectious disease research . Its research value lies in its activity against the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax , including strains resistant to chloroquine and other antimalarials . While its precise mechanism is not fully elucidated, research indicates it may form toxic complexes with ferritoporphyrin IX (Fe(II)-protoporphyrin IX), damaging the parasite's membrane . It has also been shown to bind to plasmepsin II, a haemoglobin-degrading enzyme unique to malarial parasites, and to inhibit voltage-gated potassium channels . A significant area of study involves its potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which is associated with QT interval prolongation on the electrocardiogram . This cardiotoxic profile makes this compound a relevant compound for in vitro research in cardiac safety pharmacology. A 2024 study has also identified this compound hydrochloride as an antioxidant ability modulator that can suppress the oxidative stress response in Candida albicans , suggesting potential research applications in mycology and immunology . The compound is hepatically metabolized, primarily by CYP3A4, and has a long elimination half-life, which are important considerations for pharmacokinetic studies . It is critical to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30Cl2F3NO B180850 Halofantrine CAS No. 69756-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHNHSLJDZUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023119
Record name Halofantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.11e-04 g/L
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69756-53-2, 66051-76-1, 66051-74-9
Record name Halofantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69756-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofantrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halofantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halofantrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacology and Pharmacodynamics of Halofantrine

Mechanism of Antimalarial Action

The antimalarial effect of halofantrine is primarily attributed to its interference with the parasite's detoxification of heme within the digestive vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. This compound appears to inhibit this crucial detoxification process. nih.govacs.org By preventing the polymerization of heme molecules, this compound leads to an accumulation of the toxic heme, effectively poisoning the parasite with its own metabolic waste. nih.gov

A key aspect of this compound's mechanism is its ability to form a stable, toxic complex with ferriprotoporphyrin IX (Fe(III)PPIX), the oxidized form of heme. nih.govdrugbank.comnih.gov Spectroscopic studies have demonstrated that the interaction between this compound and ferriprotoporphyrin IX results in a distinct complex, a characteristic shared with other antimalarials like chloroquine (B1663885) and quinine (B1679958). drugbank.comnih.gov The crystal structure of the this compound-ferriprotoporphyrin IX complex has been determined, revealing that the alcohol group of this compound coordinates with the central iron atom of the porphyrin ring, while the phenanthrene (B1679779) ring engages in π-stacking interactions. nih.govresearchgate.net The formation of these toxic complexes is believed to damage the parasite's membrane. nih.govdrugbank.com

Table 1: Key Interactions in the this compound-Ferriprotoporphyrin IX Complex

Interacting Moiety (this compound) Interacting Moiety (Ferriprotoporphyrin IX) Type of Interaction Reference
Alcohol functional group Fe(III) center Coordination nih.govresearchgate.net
Phenanthrene ring Porphyrin π-stacking nih.govresearchgate.net
Basic amine Carboxylate from heme Salt bridge researchgate.net

Crystallographic studies have shown that this compound binds to hematin (B1673048) in vitro, which is the monomeric precursor to hemozoin. amberlife.inwikipedia.org This binding further supports the hypothesis that this compound's primary mode of action is the disruption of heme detoxification pathways within the parasite. amberlife.in

In addition to its interaction with heme, this compound has been demonstrated to bind to plasmepsin. wikipedia.org Plasmepsins are aspartic proteases unique to the malaria parasite that are involved in the initial stages of hemoglobin degradation. nih.gov By binding to this enzyme, this compound may interfere with the parasite's ability to digest hemoglobin, thus limiting the availability of essential amino acids for parasite growth and development.

It has been hypothesized that some antimalarial drugs may act by inhibiting proton pumps at the host-parasite interface, thereby disrupting essential nutrient transport. While certain proton pump inhibitors have shown in vitro activity against Plasmodium falciparum, there is currently no direct evidence to suggest that this is a primary mechanism of action for this compound. nih.gov

This compound has demonstrated efficacy as a blood schizonticide against strains of Plasmodium falciparum that are resistant to other antimalarial drugs. nih.govnih.gov It is active against both chloroquine-sensitive and chloroquine-resistant plasmodia. nih.govpediatriconcall.com Furthermore, it has shown effectiveness in treating falciparum malaria in regions with resistance to both chloroquine and sulfonamide/pyrimethamine combinations. nih.govscispace.com Studies have also indicated its activity against mefloquine-resistant P. falciparum. nih.govdrugbank.com However, some research suggests a potential for cross-resistance with mefloquine (B1676156), which may impact its therapeutic efficacy in certain cases. nih.govlstmed.ac.uk In vitro studies have shown a significant positive correlation between the activities of mefloquine and this compound, indicating potential cross-resistance. researchgate.netnih.gov

Table 2: In Vitro Activity of this compound Against Chloroquine-Susceptible and Chloroquine-Resistant P. falciparum Isolates

Isolate Type Number of Isolates Mean IC₅₀ of this compound (nM) Reference
Chloroquine-Susceptible 29 2.62 researchgate.netnih.gov
Chloroquine-Resistant 47 1.14 researchgate.netnih.gov

Activity Against Chloroquine-Resistant and Sulfonamide/Pyrimethamine-Resistant Strains

This compound has demonstrated significant efficacy in treating falciparum malaria in regions with established resistance to both chloroquine and the combination of sulfonamide/pyrimethamine. nih.gov Clinical trials have confirmed its effectiveness against multidrug-resistant P. falciparum, including strains resistant to mefloquine. drugbank.com In vitro studies on African isolates of P. falciparum have shown that chloroquine-resistant isolates were actually more susceptible to this compound (IC50 of 1.14 nM) compared to chloroquine-susceptible isolates (IC50 of 2.62 nM). researchgate.net This suggests a lack of cross-resistance and a potentially different mechanism of action or uptake. researchgate.net

Further research has indicated that intermittent exposure of both chloroquine-susceptible and chloroquine-resistant isolates of P. falciparum to this compound in vitro can lead to a reduction in susceptibility to this compound. nih.gov A comparative study in Nigerian children with acute uncomplicated falciparum malaria showed a higher cure rate at day 7 for this compound (92.3%) compared to sulfadoxine-pyrimethamine (B1208122) (72.7%) and chloroquine (39.5%). nih.gov

Activity Against P. vivax

This compound is also active against Plasmodium vivax. nih.gov In a study assessing therapeutic responses to various antimalarial drugs in patients with P. vivax malaria, this compound was found to be effective, although its activity was ranked lower than artesunate, artemether, chloroquine, mefloquine, and quinine. nih.govasm.org Another study in Vietnam, where chloroquine-resistant P. falciparum is present but chloroquine-resistant P. vivax had not been documented, found that P. vivax was sensitive to this compound. unl.edu Of the patients treated with this compound, 87.5% were sensitive to the drug. unl.edu

Pharmacodynamics and Target Interactions

Effect on Plasmodium falciparum Parasite Stages (Erythrocytic Stages)

This compound's primary activity is directed against the erythrocytic stages of the Plasmodium falciparum parasite. nih.gov It is a blood schizonticide, effectively targeting the parasite during its replication phase within red blood cells. nih.gov Studies have shown that this compound, along with other antimalarials like lumefantrine (B1675429) and mefloquine, can diffuse into and remain within erythrocytes, inhibiting the downstream growth of the parasite after invasion. nih.gov While it does not directly inhibit merozoite invasion, its persistence in red blood cells allows it to act on the intraerythrocytic parasite after it has entered the cell. nih.gov The mechanism is believed to be centered on the disruption of hemoglobin degradation within the parasite's food vacuole. nih.gov

Interaction with Specific Parasite Targets: Fe(II)-protoporphyrin IX

A key aspect of this compound's mechanism of action is its interaction with Fe(II)-protoporphyrin IX (heme). drugbank.com During the erythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic heme. mdpi.com The parasite detoxifies this heme by polymerizing it into hemozoin. nih.gov this compound is thought to interfere with this process by forming a complex with heme. nih.govdrugbank.com

The crystal structure of the this compound-ferriprotoporphyrin IX complex reveals that this compound coordinates to the iron center of the heme molecule through its alcohol group, while its phenanthrene ring engages in π-stacking with the porphyrin. nih.govresearchgate.net This interaction is believed to prevent the formation of hemozoin, leading to an accumulation of toxic heme that damages the parasite's membranes. drugbank.comnih.gov This mechanism is similar to that proposed for other quinoline (B57606) and arylmethanol antimalarials. nih.govnih.gov

Interaction with Voltage-Gated Inwardly Rectifying Potassium Channel KCNH2 (HERG) in Humans

In humans, this compound has a significant interaction with the voltage-gated inwardly rectifying potassium channel KCNH2, commonly known as the HERG channel. drugbank.comdrugbank.com This channel is crucial for cardiac repolarization. oup.com this compound is a potent inhibitor of the HERG channel, with studies reporting IC50 values of 196.9 nM and 21.6 nM. drugbank.comnih.gov This inhibition is considered the primary mechanism behind the cardiotoxicity associated with this compound, specifically the prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias. nih.govnih.govnih.gov

Research indicates that this compound preferentially binds to the open and inactivated states of the HERG channel. nih.govnih.gov The block is voltage-dependent, becoming more pronounced as the channels are rendered inactivated at positive potentials. nih.gov The major metabolite of this compound, N-desbutylthis compound, also blocks HERG channels with high affinity, having an IC50 of 71.7 nM. drugbank.comoup.com

Inhibitory Concentrations of this compound and its Metabolite on HERG Channels
CompoundIC50 (nM)Reference
This compound196.9 nih.gov
This compound21.6 drugbank.com
N-desbutylthis compound71.7 drugbank.com

Interaction with Calmodulin-1, -2, -3 in Humans

This compound has also been identified as a modulator of calmodulin in humans. drugbank.com Calmodulin is a calcium-binding protein that plays a vital role in numerous cellular processes. nih.gov Compounds that inhibit calmodulin typically possess a positive charge at physiological pH and hydrophobic regions, which allow for ionic and hydrophobic interactions with the protein. nih.gov While the specific details of this compound's interaction with the different isoforms of calmodulin (Calmodulin-1, -2, and -3) are not extensively detailed in the provided context, its classification as a modulator suggests it can influence calmodulin-dependent pathways. drugbank.com

Pharmacokinetics and Metabolism of Halofantrine

Absorption Characteristics

The absorption of halofantrine from the gastrointestinal tract is a critical determinant of its clinical efficacy. This process is characterized by its erratic nature and significant dependence on the presence of food.

Erratic Oral Absorption

This compound exhibits poor and erratic absorption following oral administration. nih.govcapes.gov.br This high variability in absorption has been observed in numerous studies and can lead to unpredictable plasma concentrations of the drug. fda.gov Factors contributing to this erratic absorption include the drug's high lipophilicity, which means it has a strong tendency to dissolve in fats rather than in the aqueous environment of the gastrointestinal tract. nih.govcapes.gov.br This characteristic can result in incomplete dissolution and subsequently, inconsistent absorption, which has been implicated in some treatment failures. nih.govcapes.gov.br Studies in healthy volunteers have demonstrated significant interindividual differences in peak plasma levels after receiving the same oral dose, further highlighting the unpredictable nature of its absorption. fda.gov

Influence of Food on Bioavailability and Absorption

The presence of food, particularly high-fat meals, has a profound impact on the bioavailability of this compound. wikipedia.org Co-administration of this compound with fatty food can increase its absorption by as much as three- to five-fold in humans. nih.govcapes.gov.brfda.gov One study reported an approximate seven-fold increase in peak plasma concentration and a three-fold increase in the area under the curve (AUC) when a single 250 mg tablet was taken with a high-fat meal. fda.gov This dramatic increase in absorption is thought to be due to the enhanced solubilization and dissolution of the drug in the presence of bile salts, which are released in response to food intake. nih.govcapes.gov.br The increased levels of bile salts and the formation of mixed micelles in the fed state create a more favorable environment for the highly lipophilic this compound to dissolve and be absorbed. nih.govcapes.gov.br This "food effect" is a critical consideration, as the substantially higher plasma concentrations can increase the risk of toxicity. wikipedia.org

Study ParameterFasted StateFed State (High-Fat Meal)Fold IncreaseReference
Peak Plasma Concentration (Cmax) Varies~7-fold increase~7x fda.gov
Area Under the Curve (AUC) Varies~3-fold increase~3x fda.gov
Absolute Oral Bioavailability (in beagles) 8.6 +/- 5.3%~12-fold increase~12x nih.govcapes.gov.br

Distribution and Protein Binding

Once absorbed into the bloodstream, this compound is distributed throughout the body and binds to plasma proteins.

Plasma Protein Binding (60-70%)

This compound is moderately bound to plasma proteins, with reported binding rates between 60% and 70%. wikipedia.orgresearchgate.net This binding is an important factor in the drug's distribution and elimination, as only the unbound or "free" fraction of the drug is pharmacologically active and available to be metabolized and cleared from the body.

Metabolism and Biotransformation

This compound undergoes extensive metabolism, primarily in the liver, before it is eliminated from the body.

Hepatic Metabolism

The liver is the primary site of this compound metabolism. wikipedia.orgresearchgate.net This biotransformation is carried out by the cytochrome P450 (CYP) system of enzymes. researchgate.net Specifically, the CYP3A4 isoenzyme plays a major role in the metabolism of this compound. wikipedia.orgcabidigitallibrary.orgoup.comnih.gov The primary metabolic pathway is the N-debutylation of this compound, which results in the formation of its major active metabolite, N-desbutylthis compound. researchgate.netoup.com This metabolite is considered to be as active as the parent drug. fda.gov Studies have shown that both CYP3A4 and CYP3A5 are involved in this process, with CYP3A4 having the predominant role. nih.gov The significant involvement of CYP3A4 in this compound's metabolism means that co-administration with other drugs that inhibit or induce this enzyme can lead to clinically significant drug interactions. wikipedia.org For instance, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can dramatically increase this compound plasma levels, enhancing the risk of cardiotoxicity. nih.gov

EnzymeRole in this compound MetabolismReference
CYP3A4 Major role in N-debutylation wikipedia.orgcabidigitallibrary.orgoup.comnih.gov
CYP3A5 Contributes to N-debutylation nih.gov

Role of Cytochrome P450 3A4 (CYP3A4) in Metabolism

The biotransformation of this compound is primarily a hepatic process, with the cytochrome P450 (CYP) enzyme system playing a crucial role. nih.govwikipedia.org Extensive research has identified CYP3A4 as the principal enzyme responsible for the metabolism of this compound. oup.comnih.govajol.infomdpi.comglobalcollege.edu.etcabidigitallibrary.orgresearcher.lifenih.gov Studies using human liver microsomes have demonstrated a significant correlation between the rate of this compound metabolism and the levels of CYP3A4 protein. oup.comnih.govresearchgate.netbps.ac.uk

The N-debutylation of this compound, which leads to the formation of its major metabolite, is a CYP-mediated process. oup.comnih.gov The central role of CYP3A4 is further substantiated by inhibition studies. Substrates of CYP3A4, such as diltiazem, erythromycin, nifedipine, and cyclosporin, have been shown to inhibit the metabolism of this compound. oup.comnih.gov Moreover, potent and specific inhibitors of CYP3A4, like ketoconazole and fluconazole, significantly decrease the formation of this compound's metabolite. oup.comnih.govnih.govresearchgate.netresearchgate.net For instance, ketoconazole non-competitively inhibits the formation of N-desbutylthis compound with a low inhibition constant (Ki) of 0.05 μM, and it is estimated that ketoconazole could inhibit this compound metabolism in vivo by as much as 99%. oup.comnih.gov

Formation of Active Metabolite: N-desbutylthis compound

The primary metabolic pathway for this compound is its conversion in the liver to an active metabolite known as N-desbutylthis compound. nih.govoup.comfda.govcapes.gov.br This metabolite is formed through the N-debutylation of the parent compound, a reaction catalyzed mainly by the CYP3A4 enzyme. oup.comcapes.gov.br Plasma concentrations of N-desbutylthis compound are detectable soon after the administration of this compound. nih.gov

The concentration of N-desbutylthis compound in the plasma can be substantial. In one study involving patients with falciparum malaria, the mean peak plasma concentration of N-desbutylthis compound was 491 ng/mL, compared to 896 ng/mL for the parent compound. researchgate.netnih.gov However, the time to reach this peak concentration was longer for the metabolite (56 hours) than for this compound (15 hours). researchgate.netnih.gov In healthy volunteers receiving multiple doses, peak concentrations of the metabolite ranged from 310 to 410 ng/mL, occurring between 32 and 56 hours post-administration. fda.gov

Stereoselective Metabolism of Enantiomers

This compound is administered as a racemic mixture, meaning it consists of equal amounts of two enantiomers, (+)-halofantrine and (-)-halofantrine. nih.govnih.gov The metabolism of these enantiomers is stereoselective, a phenomenon observed in both humans and rats. researchgate.netnih.gov This results in different pharmacokinetic profiles for each enantiomer.

In humans, plasma concentrations of (+)-halofantrine are typically higher than those of (-)-halofantrine following administration of the racemic mixture. taylorandfrancis.comnih.gov This is reflected in the steady-state oral clearance, which is significantly lower for the (+)-enantiomer (139 ± 73 L/h) compared to the (-)-enantiomer (265 ± 135 L/h). nih.gov

In vitro studies using rat liver microsomes have provided further insight into this stereoselectivity. These studies showed that the formation of (-)-N-desbutylthis compound was greater than that of (+)-N-desbutylthis compound, with a ratio of intrinsic formation clearances of 1.4. researchgate.netnih.gov This suggests a preferential metabolism of one enantiomer over the other in the liver. Interestingly, this stereoselectivity appears to be tissue-specific, as no significant difference was observed in the formation of the N-desbutylthis compound enantiomers in intestinal microsomes. researchgate.netnih.gov

The specific cytochrome P450 isoenzymes involved also exhibit stereoselective preferences. In rats, CYP3A1/2 and CYP2C11 are the primary isoenzymes involved in this compound metabolism. researchgate.netnih.gov Notably, CYP2C11 showed a preference for the formation of (+)-N-desbutylthis compound, while CYP3A1's preference was similar to that of the whole liver microsomes, favoring the formation of the (-) metabolite. researchgate.netnih.gov

Elimination and Excretion Pathways

Routes of Elimination (e.g., Fecal Excretion)

The primary route of elimination for this compound and its metabolites is through fecal excretion. globalcollege.edu.etscilit.comresearchgate.netmims.combrainkart.comajol.info Animal studies have shown that hepatobiliary clearance is the predominant mechanism, with the parent compound and its metabolite being eliminated mainly in the feces. fda.gov A very small amount, estimated to be around 1%, is excreted in the urine. researchgate.net This suggests that the majority of the drug is cleared through the liver and excreted via the bile into the gastrointestinal tract.

Half-life of Parent Compound and Metabolite

This compound and its active metabolite, N-desbutylthis compound, are characterized by long and variable elimination half-lives.

The terminal elimination half-life of the parent compound, This compound , has been reported to range from approximately 1 to 2 days to as long as 6 to 10 days. fda.govscispace.commims.com In patients with malaria, the terminal elimination half-life is around 5 days. nih.gov Other studies have reported half-lives of about 4 days and ranges of 91 to 113 hours. ajol.infoscilit.combrainkart.comepa.gov One study in patients with falciparum malaria determined a mean elimination half-life of 91 hours for this compound. researchgate.netnih.gov

The active metabolite, N-desbutylthis compound , also has a prolonged half-life, which is generally in a similar range to the parent compound. nih.gov Reported values for the metabolite's half-life include 3 to 5 days and 3 to 4 days. fda.govscispace.com Studies have also documented ranges from 79 to 118 hours. scilit.comepa.gov A study in malaria patients found the mean elimination half-life of N-desbutylthis compound to be 79 hours. researchgate.netnih.gov

The long half-lives of both the parent drug and its active metabolite are significant pharmacokinetic features, contributing to a sustained presence of the active compounds in the body.

Interactive Data Table: Pharmacokinetic Parameters of this compound and N-desbutylthis compound

ParameterThis compoundN-desbutylthis compoundSource(s)
Peak Plasma Concentration (Cmax) 896 ng/mL491 ng/mL researchgate.net, nih.gov
3200 ng/mL (range 1555-4920)310-410 ng/mL fda.gov
Time to Peak (Tmax) 15 hours56 hours researchgate.net, nih.gov
9-17 hours32-56 hours fda.gov
~6 hours- nih.gov
Elimination Half-life (t½) 91 hours79 hours researchgate.net, nih.gov
6-10 days3-4 days fda.gov
~5 daysSimilar to parent nih.gov
91-113 hours79-118 hours scilit.com, epa.gov
1-2 days3-5 days scispace.com
Mean Residence Time (MRT) 71 hours102 hours researchgate.net, nih.gov

Cardiotoxicity and Electrophysiological Effects of Halofantrine

Mechanism of Cardiotoxicity

The cardiotoxic effects of halofantrine are centered around its ability to interfere with the normal process of cardiac repolarization. This interference can lead to a cascade of dangerous electrophysiological events.

A primary and well-documented effect of this compound is the prolongation of the QTc interval on an electrocardiogram (ECG). researchgate.netnih.govwho.intnih.govnih.govajtmh.orgtandfonline.comfda.gov This interval represents the time it takes for the heart's ventricles to depolarize and repolarize, essentially preparing for the next heartbeat. mdpi.com this compound's interference with this process leads to a longer-than-normal QTc interval. researchgate.netnih.govwho.intnih.govnih.govajtmh.orgtandfonline.comfda.gov Studies have shown that this prolongation is a concentration-dependent effect. researchgate.nettandfonline.com

The extent of QTc prolongation can be significant. In one study of patients treated with a standard dose of this compound, the mean QTc interval increased from 0.40 sec1/2 to 0.44 sec1/2. nih.govajtmh.org Another report indicated that QTc prolongation was observed in up to 81% of adults receiving standard doses and in 100% of those on high doses. drugs.com This effect is not limited to adults, as a study in children also demonstrated a moderate prolongation of the QTc interval. researcher.life The risk of QTc prolongation appears to be greater in females. researchgate.netnih.gov

The prolongation of the QTc interval is a critical risk factor for the development of serious and potentially life-threatening ventricular arrhythmias. researchgate.netnih.govwho.intajtmh.orgtandfonline.comfda.govresearchgate.net One of the most dangerous arrhythmias associated with this compound is Torsades de Pointes (TdP), a specific type of polymorphic ventricular tachycardia. tandfonline.comwho.int TdP can degenerate into ventricular fibrillation, a chaotic and ineffective quivering of the ventricles that can lead to sudden cardiac death if not treated immediately. who.intd-nb.info

Case reports and clinical studies have documented the occurrence of severe ventricular arrhythmias, including TdP, in individuals treated with this compound. researchgate.netnih.govwho.intajtmh.orgtandfonline.comresearchgate.netoup.com These events have been observed even in patients without pre-existing cardiac conditions. researchgate.net The proarrhythmic potential of this compound is linked to its ability to create a substrate for arrhythmia by slowing the repolarization process. tandfonline.comresearchgate.net

The most severe consequence of this compound's cardiotoxicity is its association with sudden death. researchgate.netnih.govwho.intnih.govtandfonline.comfda.gov There have been numerous reports of fatal cardiac events in patients who have taken this compound. who.intwho.intcdc.govnih.gov The World Health Organization has noted over 30 reports of sudden cardiac death linked to the drug. who.int These fatal events are often preceded by the ventricular arrhythmias discussed above. fda.govwho.int

A review of fatal cases found that 74% of these events occurred within 24 hours of the initial dose of this compound. nih.gov In some instances, sudden death has occurred in individuals with no prior history of heart disease, although underlying cardiac conditions can increase the risk. oup.comcdc.gov The association with sudden death has been a major factor in the re-evaluation of this compound's safety profile and has led to it being considered to have an unacceptable risk by some health organizations. who.int

Molecular and Cellular Basis of Cardiotoxicity

The electrophysiological effects of this compound at the organ level are a direct result of its actions on specific ion channels at the molecular and cellular level.

The primary molecular mechanism underlying this compound's cardiotoxicity is the blockade of the human ether-à-go-go-related gene (HERG) potassium channels. nih.govnih.govcapes.gov.brdrugbank.comguidetopharmacology.org These channels are responsible for conducting the rapid component of the delayed rectifier potassium current (IKr), a crucial outward current that facilitates cardiac repolarization. nih.govnih.govcapes.gov.brfrontiersin.orgnih.gov

By blocking these channels, this compound effectively reduces the repolarizing current, thereby prolonging the duration of the action potential in cardiac ventricular cells. nih.govnih.govcapes.gov.br This prolongation of the action potential is the direct cause of the QTc interval prolongation observed on the ECG. nih.govnih.govcapes.gov.br

Research has shown that this compound is a potent blocker of HERG channels, with studies demonstrating a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govnih.govcapes.gov.brdrugbank.com For instance, one study reported an IC50 of 196.9 nM for HERG channel blockade. nih.govnih.govcapes.gov.br Another study found an even lower IC50 of 21.6 nM. drugbank.com This high-affinity blockade occurs at concentrations that are clinically relevant. nih.govnih.gov The blockade is also use-dependent, meaning it is more pronounced when the channels are open or inactivated. nih.govnih.govcapes.gov.br

The major metabolite of this compound, N-desbutylthis compound, has also been shown to block HERG channels, although with a slightly lower potency than the parent compound. researchgate.netnih.govdrugbank.com One study found the IC50 for N-desbutylthis compound to be 71.7 nM. drugbank.com

The blockade of the delayed rectifier potassium channel by this compound is stereoselective. researchgate.netnih.govresearcher.life this compound exists as two enantiomers, (+)-halofantrine (the R-isomer) and (-)-halofantrine (the S-isomer). asm.orgnih.govnih.gov In vitro studies have demonstrated that the two enantiomers have different potencies in blocking the delayed rectifier potassium channel. researchgate.netnih.govasm.org

Specifically, the (+)-halofantrine enantiomer has been shown to be more potent in blocking these channels than the (-)-halofantrine enantiomer. researchgate.netasm.org This suggests that the R-isomer is the more cardiotoxic of the two. asm.orgnih.govnih.gov The stereospecificity of this interaction is supported by the finding that the carbon atom at the chiral center of (+)-halofantrine has the same configuration as that in quinidine (B1679956), another drug known for its cardiotoxicity. asm.orgnih.govnih.gov

This stereoselective effect has clinical implications, as the plasma concentrations of the two enantiomers can differ in patients, potentially influencing the degree of cardiotoxicity. frontiersin.org

Interactive Data Tables

IC50 Values for HERG Channel Blockade

CompoundIC50 (nM)Source
This compound196.9 nih.govnih.govcapes.gov.br
This compound21.6 drugbank.com
N-desbutylthis compound71.7 drugbank.com

Comparison of Parent Drug and N-desbutylthis compound Cardiotoxicity

The primary metabolite of this compound, N-desbutylthis compound, also possesses antimalarial activity. scialert.net Initial research suggested that N-desbutylthis compound might be less cardiotoxic than the parent compound, this compound. researchgate.netnih.govoup.comnih.gov In isolated perfused heart models, this compound demonstrated a clear ability to prolong the QT interval, while N-desbutylthis compound had a minimal effect. researchgate.netnih.gov This led to the suggestion that N-desbutylthis compound could be a safer alternative. researchgate.netnih.gov

However, more recent studies using patch-clamp techniques on HEK 293 cells stably expressing hERG K+ channels have provided a more nuanced understanding. Both this compound and N-desbutylthis compound were found to block these channels with high affinity. oup.com While this compound showed a higher potency for blocking the channels, the difference in the safety margin for QT interval prolongation-related cardiotoxicity between the two compounds was considered minimal. oup.com

Multiple regression analysis of clinical data has indicated that QTc interval prolongation is more strongly correlated with this compound concentrations than with N-desbutylthis compound concentrations. nih.gov This is further supported by a case of overdose where the QTc interval decreased as the serum this compound level declined, despite an increase in the N-desbutylthis compound level. oup.com

Table 1: Comparative Cardiotoxicity of this compound and N-desbutylthis compound

Feature This compound N-desbutylthis compound
Effect on QT Interval Significant prolongation researchgate.netnih.gov Minimal to moderate effect researchgate.netnih.govoup.com
hERG Channel Blockade High-affinity blocker oup.com High-affinity blocker, but less potent than this compound oup.com
Correlation with QTc Prolongation Strong correlation nih.gov Weaker correlation nih.gov
Clinical Significance Primary contributor to cardiotoxicity nih.govnih.gov Contributes to cardiotoxicity, but to a lesser extent oup.comoup.com

Risk Factors and Modulating Factors for Cardiotoxicity

Several factors can increase the risk of this compound-induced cardiotoxicity. A review of 35 fatal cases related to this compound found that 74% of patients had at least one predisposing factor for severe cardiotoxicity. nih.govresearchgate.net

Concomitant Drugs Prolonging QTc Interval

The co-administration of this compound with other drugs known to prolong the QTc interval significantly increases the risk of severe cardiac arrhythmias. rxlist.comwikidoc.org Mefloquine (B1676156), another antimalarial drug, has been specifically noted to potentiate the QTc-prolonging effects of this compound. nih.govresearchgate.net This interaction can be fatal and, therefore, the simultaneous or sequential use of these drugs is not recommended. rxlist.comwikidoc.org Other drugs that can increase the risk of QTc prolongation when taken with this compound include certain antibiotics, antipsychotics, and antiarrhythmics. drugbank.commayoclinic.org

Drug Interactions Inhibiting CYP3A4 (e.g., Grapefruit Juice, Ketoconazole (B1673606), PIs)

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. capes.gov.brnih.gov Inhibition of this enzyme can lead to increased plasma concentrations of this compound, thereby heightening the risk of cardiotoxicity. capes.gov.brnih.govwikipedia.org

Grapefruit Juice: Consumption of grapefruit juice, a known inhibitor of intestinal CYP3A4, has been shown to significantly increase the bioavailability of this compound. nih.govwikipedia.orgdrugs.commedlineplus.gov Studies have demonstrated that grapefruit juice can increase the area under the plasma concentration-time curve (AUC) and peak plasma concentration of this compound by approximately three-fold. nih.gov This leads to a greater prolongation of the QTc interval. nih.gov

Ketoconazole: Ketoconazole, a potent inhibitor of CYP3A4, can significantly inhibit the metabolism of this compound. rxlist.comwikidoc.orgcapes.gov.brnih.govdrugbank.commedindia.net In vitro studies predict that ketoconazole could inhibit up to 99% of this compound metabolism in vivo. capes.gov.brnih.gov This interaction markedly increases the potential for cardiotoxicity. capes.gov.brnih.gov

Protease Inhibitors (PIs): Protease inhibitors, used in the treatment of HIV, are also known to inhibit CYP3A4. hiv.govhiv-druginteractions.orghivclinic.caimpaact4tb.org Co-administration of PIs with this compound can increase this compound levels, potentially leading to a prolonged QT interval. hiv.govhiv-druginteractions.org

Pre-existing Cardiac Conditions

Patients with underlying heart disease are at a significantly higher risk of experiencing severe cardiac toxicity from this compound. nih.govnih.govoup.comresearchgate.netoup.com This includes individuals with congenital long QT syndrome, bradycardia, and other cardiac impairments. nih.govresearchgate.net Fatal cardiac events have been reported in patients with pre-existing, sometimes unrecognized, heart conditions even at normal therapeutic doses of this compound. oup.comoup.com Therefore, this compound is contraindicated in patients with any cardiac impairment. oup.com

Gender Differences (e.g., Females)

Females appear to be more susceptible to the cardiotoxic effects of this compound. researchgate.netnih.govnih.govresearchgate.netoup.com A review of fatal cases of this compound-related cardiotoxicity revealed that 70% of the cases were in females. nih.govresearchgate.net This increased susceptibility in women is thought to be related to a longer baseline QT interval and a greater response to drugs that block the IKr potassium channel. researchgate.netoup.com

Higher Than Recommended Doses

The cardiotoxic effects of this compound are dose-dependent. nih.govscialert.net Taking higher than recommended doses significantly increases the risk of QTc prolongation and subsequent life-threatening arrhythmias. nih.govoup.comresearchgate.net Several reported cases of severe cardiac events, including fatalities, have been associated with the administration of high doses of this compound. nih.govoup.com

Table 2: Risk Factors for this compound-Induced Cardiotoxicity

Risk Factor Mechanism of Increased Risk Clinical Implication
Concomitant QTc-Prolonging Drugs Additive effect on QTc interval prolongation. researchgate.net Avoid co-administration with drugs like mefloquine. rxlist.comwikidoc.org
CYP3A4 Inhibitors Increased plasma concentration of this compound. capes.gov.brnih.gov Avoid concurrent use of grapefruit juice, ketoconazole, and PIs. nih.govwikipedia.orghiv.gov
Pre-existing Cardiac Conditions Increased vulnerability to the cardiotoxic effects of the drug. oup.com Contraindicated in patients with any cardiac impairment. oup.com
Female Gender Potentially longer baseline QTc and greater response to IKr blockers. researchgate.netoup.com Increased caution and monitoring are warranted in female patients. researchgate.netnih.gov
High Doses Dose-dependent QTc prolongation. nih.gov Strict adherence to recommended dosing is crucial. nih.govoup.com

Hyperlipidemia

The relationship between hyperlipidemia and the cardiotoxicity of this compound is a significant area of study, as elevated plasma lipid levels can influence the drug's concentration and tissue uptake. researchgate.netnih.gov Studies in rats with experimentally induced hyperlipidemia have shown that this condition elevates plasma concentrations of this compound. nih.govresearchgate.net This is attributed to increased binding of this compound to lipoproteins, which reduces the unbound fraction of the drug in plasma, and potentially decreases its metabolism. nih.gov

In a study involving hyperlipidemic rats, plasma concentrations of this compound enantiomers were significantly higher compared to those in normolipidemic rats. nih.gov However, the concentrations in the heart tissue did not show a corresponding increase. nih.gov Despite the lack of increased cardiac concentration, the QT intervals, a measure of cardiac repolarization, were significantly more prolonged in the hyperlipidemic rats. nih.govresearchgate.net This suggests a greater vulnerability to this compound-induced QT interval prolongation in the presence of hyperlipidemia. nih.govresearchgate.net The unbound fraction of this compound appears to be a critical factor controlling its uptake by the heart. researchgate.net

Theoretically, for a drug like this compound, which has a low hepatic extraction ratio and a high volume of distribution, a decrease in its unbound plasma concentration should lead to proportional decreases in both its clearance and volume of distribution. nih.gov The increased association of this compound enantiomers with lipoprotein-deficient and LDL fractions in hyperlipidemic plasma has been observed. nih.gov These findings underscore the complex interplay between lipid levels and the pharmacodynamics of this compound, with potential implications for its cardiac safety profile.

A study investigating the effect of serum with varying triglyceride concentrations on the in vitro activity of this compound against Plasmodium falciparum found a direct correlation. As triglyceride concentrations in the growth media increased, the 50% inhibitory concentration (IC₅₀) of this compound also increased. colab.ws This was attributed to the sequestration of the lipophilic drug by triglyceride-rich lipoproteins, reducing its free fraction available to act on the parasite. colab.ws

ParameterNormolipidemic RatsHyperlipidemic RatsReference
Plasma this compound ConcentrationLowerSignificantly Higher nih.gov
Heart this compound ConcentrationNo significant differenceNo significant difference nih.gov
QT Interval ProlongationSignificantSignificantly Higher nih.govresearchgate.net

Electrophysiological Studies and Models

In Vitro Cardiac Electrophysiologic Studies (Isolated Perfused Cardiac Model, Isolated Ventricular Myocytes)

To investigate the mechanisms behind this compound-induced cardiotoxicity, particularly QT interval prolongation and ventricular arrhythmias, researchers have utilized in vitro cardiac electrophysiologic models. researchgate.netnih.gov These include the isolated perfused cardiac model and isolated ventricular myocytes. researchgate.netnih.govresearchgate.net

In an isolated perfused heart model, specifically from felines, this compound was shown to prolong the QT interval. researchgate.netnih.gov In contrast, its primary metabolite, N-desbutylthis compound, had a minimal effect on the QT interval compared to baseline. researchgate.netnih.gov This suggests that the parent compound is primarily responsible for the observed repolarization delays. researchgate.netnih.gov A similar study using an isolated perfused guinea pig heart model also demonstrated that this compound caused a concentration-dependent prolongation of the QT interval. nih.gov

Studies on isolated ventricular myocytes have provided further insight into the cellular mechanisms of this compound's action. In isolated feline ventricular myocytes, this compound was found to produce a stereoselective block of the delayed rectifier potassium channel. researchgate.netnih.gov This action is similar to that of quinidine and Class III antiarrhythmic drugs, which are known to prolong repolarization. researchgate.netnih.gov The (+)-enantiomer of this compound has been shown to be more potent in prolonging the QT interval compared to its (-)-enantiomer in isolated cat cardiomyocytes. nih.gov

Research on zebrafish ventricular cardiomyocytes revealed that phenanthrene (B1679779), a compound with structural similarities to this compound, shortened the action potential duration by inhibiting the L-type Ca²⁺ current, despite also blocking the hERG orthologue (zfERG) native current, IKr. rupress.org This highlights the complex effects such compounds can have on multiple ion channels.

ModelCompoundObserved EffectReference
Isolated Perfused Feline HeartThis compoundProlonged QT interval researchgate.netnih.gov
Isolated Perfused Feline HeartN-desbutylthis compoundMinimal effect on QT interval researchgate.netnih.gov
Isolated Perfused Guinea Pig HeartThis compoundConcentration-dependent QT prolongation nih.gov
Isolated Feline Ventricular MyocytesThis compoundStereoselective block of delayed rectifier potassium channel researchgate.netnih.gov

Patch-Clamp Techniques for Ion Channel Studies

Patch-clamp techniques have been instrumental in elucidating the specific ion channels affected by this compound, providing a molecular basis for its cardiotoxic effects. researchgate.netnih.govoup.com These studies have primarily focused on the human ether-à-go-go-related gene (hERG) potassium channels, which are responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization. frontiersin.orgnih.govnih.gov

Studies using patch-clamp techniques on cells stably expressing hERG channels, such as Chinese hamster ovary (CHO-K1) cells and human embryonic kidney (HEK 293) cells, have consistently shown that this compound is a potent blocker of these channels. nih.govnih.govdrugbank.comtandfonline.comoup.com The half-maximal inhibitory concentration (IC₅₀) for this compound's block of hERG currents has been reported to be in the nanomolar range, with values such as 21.6 nM and 196.9 nM. nih.govdrugbank.comtandfonline.comoup.com This potent blockade is considered the primary cellular mechanism for the QT prolongation observed with this compound use. nih.govnih.gov

The block of hERG channels by this compound exhibits several key characteristics: it is concentration-dependent, time-dependent, voltage-dependent, and use-dependent. nih.govnih.gov The development of the block requires channel activation, indicating that this compound preferentially binds to the open and/or inactivated states of the channel. nih.govdrugbank.comoup.com Furthermore, the binding appears to be virtually irreversible, with minimal current recovery after drug washout or cell hyperpolarization. drugbank.comoup.com

This compound's major metabolite, N-desbutylthis compound, also blocks hERG potassium channels in a concentration-dependent manner, with a reported IC₅₀ of 71.7 nM. drugbank.comtandfonline.comoup.com Although it has been suggested as a potentially safer alternative, its significant hERG blocking activity suggests that the margin of safety for cardiotoxicity may be minimal. drugbank.comoup.com

Using a ventricular action potential voltage clamp protocol, the block of hERG current by both this compound and N-desbutylthis compound was found to be most pronounced during phases 2 and 3 of the action potential waveform. oup.comdrugbank.comoup.com This corresponds to the plateau and repolarization phases of the cardiac action potential, further explaining the drug's effect on prolonging the QT interval.

CompoundCell LineTarget ChannelIC₅₀Reference
This compoundHEK 293hERG K⁺ channels21.6 nM drugbank.comoup.com
N-desbutylthis compoundHEK 293hERG K⁺ channels71.7 nM drugbank.comoup.com
This compoundCHO-K1hERG K⁺ channels196.9 nM nih.govnih.gov

Drug Interactions and Co Administration Considerations

Interactions Affecting Halofantrine Metabolism

The metabolism of this compound is predominantly mediated by the CYP3A4 isoenzyme. nih.gov Consequently, co-administration with drugs that inhibit or induce this enzyme can lead to clinically significant changes in this compound's plasma concentrations.

CYP3A4 Inhibitors

Concurrent use of strong CYP3A4 inhibitors can significantly increase the bioavailability and plasma levels of this compound, thereby heightening the risk of toxicity. In vitro studies have demonstrated that ketoconazole (B1673606), a potent CYP3A4 inhibitor, inhibits the metabolism of this compound. wikidoc.orgfda.gov This interaction was also observed in dogs, where oral administration of ketoconazole led to decreased metabolism of this compound. wikidoc.orgfda.gov

Grapefruit Juice: A study involving healthy volunteers demonstrated that grapefruit juice, a known inhibitor of intestinal CYP3A4, had a profound effect on this compound's pharmacokinetics. nih.govrevmedchir.ro When this compound was administered with grapefruit juice, as compared to water, the following was observed:

The area under the plasma concentration-time curve (AUC) of this compound increased by 2.8-fold. nih.gov

The peak plasma concentration (Cmax) of this compound increased by 3.2-fold. nih.gov

Concurrently, the AUC of the primary metabolite, N-debutyl-halofantrine, decreased by 2.4-fold. nih.gov

This alteration in metabolism was associated with a significant increase in the QTc interval prolongation, from 17 ms (B15284909) with water to 31 ms with grapefruit juice. nih.gov These findings strongly suggest that grapefruit juice should be avoided during treatment with this compound. nih.govrevmedchir.ro

Ketoconazole: As a potent inhibitor of CYP3A4, ketoconazole is expected to increase this compound concentrations. wikidoc.orgfda.gov The co-administration of ketoconazole with mefloquine (B1676156), another antimalarial, has been shown to increase the risk of QTc prolongation due to increased plasma concentrations of mefloquine. hres.ca A similar or even more pronounced effect would be anticipated with this compound.

Protease Inhibitors: HIV protease inhibitors are also potent inhibitors of CYP3A4. core.ac.uk Co-administration of these agents with this compound is likely to result in elevated plasma concentrations of this compound, increasing the risk of cardiotoxicity.

Table 1: Effects of CYP3A4 Inhibitors on this compound Pharmacokinetics

Interacting Substance Effect on this compound AUC Effect on this compound Cmax Concomitant Effect on N-debutyl-halofantrine AUC
Grapefruit Juice 2.8-fold increase nih.gov 3.2-fold increase nih.gov 2.4-fold decrease nih.gov
Ketoconazole Inhibition of metabolism demonstrated in vitro and in vivo (dogs) wikidoc.orgfda.gov Not explicitly quantified Not explicitly quantified
Protease Inhibitors Expected to increase concentrations core.ac.uk Not explicitly quantified Not explicitly quantified

CYP3A4 Inducers

Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of this compound, potentially reducing its therapeutic efficacy.

Rifampicin: Rifampicin is a well-known potent inducer of CYP3A4. realmofcaring.orgresearchgate.net Its co-administration with this compound is expected to decrease this compound's plasma concentrations, which may lead to treatment failure.

Other Potential Inducers: Several other medications are known to induce CYP3A4 and could therefore potentially decrease the effectiveness of this compound. These include, but are not limited to:

Adalimumab drugbank.com

Apremilast drugbank.com

Armodafinil drugbank.com

Daunorubicin realmofcaring.org

Anakinra

Clobetasol Propionate drugbank.com

Interactions Leading to QTc Prolongation

This compound itself has been shown to prolong the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction. fda.govdrugs.com This effect can be exacerbated when this compound is co-administered with other drugs that also have QTc-prolonging properties, increasing the risk of potentially fatal cardiac arrhythmias such as Torsades de Pointes. fda.govrxlist.com

Mefloquine

A significant and potentially fatal interaction has been reported between this compound and mefloquine. wikidoc.orgrxlist.comnih.gov The use of this compound after mefloquine treatment has been associated with a further prolongation of the QTc interval. wikidoc.orgfda.govnih.gov Studies in rabbits have shown that while mefloquine alone does not significantly alter the QTc interval, it potentiates the QTc-prolonging effects of this compound. nih.govnih.gov This interaction appears to be pharmacokinetic in nature, with mefloquine increasing the circulating concentrations of this compound. nih.govnih.gov Blood concentrations of this compound were found to be two to six times higher in rabbits pretreated with mefloquine. nih.gov Therefore, this compound should not be administered concurrently with or subsequent to mefloquine. wikidoc.orgfda.govrxlist.com There is evidence to suggest that this compound should not be used within 15 weeks after the last dose of mefloquine. hres.ca

Other QTc-Prolonging Medications

The co-administration of this compound with any other medication known to prolong the QTc interval is generally contraindicated or requires extreme caution. wikidoc.orgscbdd.comscbdd.com The additive effects on QTc interval can significantly increase the risk of ventricular arrhythmias. scbdd.comscbdd.com

Table 2: Examples of Medications that May Interact with this compound to Prolong the QTc Interval

Drug Class Examples
Antimalarials Amodiaquine drugbank.com, Artemether drugbank.commedindia.net
Antipsychotics Acetophenazine drugbank.com, Amisulpride drugbank.com, Asenapine drugbank.com
Antihistamines Acrivastine drugbank.com, Alcaftadine drugbank.com, Antazoline, Astemizole drugbank.com
Antiarrhythmics Ajmaline drugbank.com
Other Adagrasib drugbank.com, Alfuzosin drugbank.com, Alimemazine, Anagrelide drugbank.com, Apomorphine drugbank.com, Arsenic trioxide drugbank.com, Clofazimine drugbank.com, Degarelix, Delafloxacin, Delamanid, Desflurane

Other Reported Drug Interactions

While no drug interactions have been reported when this compound is co-administered with chloroquine (B1663885), other potential interactions exist. wikidoc.orgfda.gov For instance, the metabolism of several drugs can be decreased when combined with this compound, potentially leading to increased concentrations and risk of toxicity of the co-administered drug. drugbank.com Examples include certain beta-blockers, antidepressants, and anticoagulants. drugbank.com Conversely, some drugs may decrease the serum concentration of this compound, such as apalutamide. medindia.net

The co-administration of this compound with various other drugs warrants careful consideration due to the potential for significant drug-drug interactions. These interactions primarily arise from the competition for or modulation of metabolic enzymes, particularly the cytochrome P450 system.

Acetaminophen, Acetazolamide, Alfentanil, Amitriptyline, Amobarbital, Amoxapine, Amphetamine, Anastrozole, Antipyrine (B355649), Apixaban, Atazanavir, Atenolol, Atomoxetine, Atorvastatin, Asunaprevir, Clobazam, Clonazepam, Clonidine, Clopidogrel, Debrisoquine, Deferasirox

The interactions of this compound with this group of drugs are multifaceted, primarily revolving around metabolic pathways. This compound is known to be a substrate and an inhibitor of certain CYP450 enzymes, which are also involved in the metabolism of many of these compounds.

Metabolic Interactions:

This compound is principally metabolized by CYP3A4 to its active metabolite, N-debutylthis compound. drugbank.commedindia.net Consequently, drugs that inhibit or induce CYP3A4 can significantly impact this compound's plasma levels.

Inhibitors of CYP3A4: Co-administration with potent CYP3A4 inhibitors can lead to decreased metabolism of this compound, resulting in elevated plasma concentrations. nih.govwikipedia.org This is a critical consideration as increased this compound levels are associated with cardiotoxicity, specifically QT prolongation. wikipedia.org

Inducers of CYP3A4: Conversely, co-administration with CYP3A4 inducers can accelerate the metabolism of this compound, potentially reducing its therapeutic efficacy. medindia.net

Furthermore, this compound itself has been shown to inhibit the activity of other CYP enzymes, such as CYP2D6. iu.edu This can affect the metabolism of other drugs that are substrates for this enzyme.

Specific Interaction Details:

A detailed examination of the interactions between this compound and the specified compounds reveals a range of potential outcomes:

Acetaminophen: The metabolism of Acetaminophen may be decreased when co-administered with this compound. drugbank.comdrugbank.com Chronic alcohol use may increase the risk of acetaminophen-induced hepatotoxicity due to the induction of hepatic microsomal enzymes. drugs.com

Acetazolamide: The therapeutic efficacy of Acetazolamide may be reduced when used in combination with this compound. drugbank.com

Alfentanil: The metabolism of this compound can be decreased when combined with Alfentanil. drugbank.com

Amitriptyline: this compound can decrease the metabolism of Amitriptyline. drugbank.comdrugbank.com Amitriptyline is metabolized by several CYP enzymes, including CYP2D6, CYP2C19, and CYP3A4. drugbank.commedicines.org.uk Since this compound can inhibit CYP2D6, this interaction is plausible. iu.edu Drugs that prolong the QT interval, including some tricyclic antidepressants, may have additive effects with this compound. medicines.org.ukrwandafda.gov.rw

Amobarbital: The therapeutic efficacy of Amobarbital may be decreased when used in combination with this compound. drugbank.com

Amoxapine: The metabolism of Amoxapine can be decreased when combined with this compound. drugbank.com

Amphetamine: The metabolism of Amphetamine can be decreased when co-administered with this compound. drugbank.comdrugbank.com

Anastrozole: The metabolism of this compound can be decreased when combined with Anastrozole. drugbank.comdrugbank.com Anastrozole itself is metabolized by N-dealkylation, hydroxylation, and glucuronidation, with some involvement of CYP3A4. wikipedia.orgresearchgate.net

Antipyrine: Research indicates that this compound can decrease the metabolism of Antipyrine. drugbank.comdrugbank.com However, one in vivo study in rats suggested that this compound is not a potent or specific inhibitor of drug metabolism, as it did not significantly alter the disposition of antipyrine. nih.gov Another study in rats with malaria showed that after treatment with this compound, the formation of a specific antipyrine metabolite was impaired. nih.gov

Apixaban: The metabolism of Apixaban may be decreased when combined with this compound. drugbank.com

Atazanavir: The serum concentration of this compound can be increased when it is combined with Atazanavir, a known CYP3A4 inhibitor. medindia.nethiv-druginteractions.org

Atenolol: The metabolism of Atenolol can be decreased when combined with this compound. drugbank.com

Atomoxetine: The metabolism of Atomoxetine can be decreased when combined with this compound, potentially increasing this compound's serum concentration. drugbank.comdrugbank.commedindia.net Atomoxetine is primarily metabolized by CYP2D6. drugbank.com

Atorvastatin: The metabolism of this compound can be decreased when co-administered with Atorvastatin. drugbank.comdrugbank.com Atorvastatin is a substrate of CYP3A4. drugbank.com

Asunaprevir: The metabolism of Asunaprevir can be decreased when combined with this compound. drugbank.com

Clobazam: The therapeutic efficacy of Clobazam may be decreased when used in combination with this compound. drugbank.comdrugbank.com Conversely, another source suggests the metabolism of this compound can be decreased when combined with Clobazam. medindia.netmedindia.net

Clonazepam: The metabolism of this compound can be decreased when combined with Clonazepam. medindia.net

Clonidine: No specific interaction data with this compound was found in the provided search results.

Clopidogrel: The metabolism of this compound can be decreased when combined with Clopidogrel. drugbank.com

Debrisoquine: this compound has been shown to inhibit the activity of CYP2D6, the enzyme responsible for metabolizing Debrisoquine. iu.edu

Deferasirox: The serum concentration of this compound can be decreased when it is combined with Deferasirox. drugbank.commedindia.net However, another source suggests the metabolism of this compound can be decreased when combined with Deferasirox. drugbank.comdrugbank.com

Interactive Data Table of this compound Drug Interactions

DrugPotential Interaction with this compoundMechanism of Interaction (where specified)
Acetaminophen Decreased metabolism of Acetaminophen. drugbank.comdrugbank.comMetabolic inhibition.
Acetazolamide Decreased therapeutic efficacy of Acetazolamide. drugbank.comNot specified.
Alfentanil Decreased metabolism of this compound. drugbank.comMetabolic inhibition.
Amitriptyline Decreased metabolism of Amitriptyline. drugbank.comdrugbank.comInhibition of CYP2D6. iu.edu
Amobarbital Decreased therapeutic efficacy of Amobarbital. drugbank.comNot specified.
Amoxapine Decreased metabolism of Amoxapine. drugbank.comMetabolic inhibition.
Amphetamine Decreased metabolism of Amphetamine. drugbank.comdrugbank.comMetabolic inhibition.
Anastrozole Decreased metabolism of this compound. drugbank.comdrugbank.comInhibition of CYP3A4. wikipedia.orgresearchgate.net
Antipyrine Decreased metabolism of Antipyrine. drugbank.comdrugbank.comMetabolic inhibition.
Apixaban Decreased metabolism of Apixaban. drugbank.comMetabolic inhibition.
Atazanavir Increased serum concentration of this compound. medindia.nethiv-druginteractions.orgInhibition of CYP3A4. hiv-druginteractions.org
Atenolol Decreased metabolism of Atenolol. drugbank.comMetabolic inhibition.
Atomoxetine Decreased metabolism of Atomoxetine. drugbank.comdrugbank.comInhibition of CYP2D6. drugbank.com
Atorvastatin Decreased metabolism of this compound. drugbank.comdrugbank.comInhibition of CYP3A4. drugbank.com
Asunaprevir Decreased metabolism of Asunaprevir. drugbank.comMetabolic inhibition.
Clobazam Decreased therapeutic efficacy of Clobazam drugbank.comdrugbank.com or decreased metabolism of this compound. medindia.netmedindia.netNot specified.
Clonazepam Decreased metabolism of this compound. medindia.netMetabolic inhibition.
Clonidine No specific data found.N/A
Clopidogrel Decreased metabolism of this compound. drugbank.comMetabolic inhibition.
Debrisoquine Inhibition of Debrisoquine metabolism. iu.eduInhibition of CYP2D6. iu.edu
Deferasirox Decreased serum concentration of this compound drugbank.commedindia.net or decreased metabolism of this compound. drugbank.comdrugbank.comNot specified.

Antimalarial Drug Resistance and Halofantrine

Mechanisms of Resistance

Resistance to halofantrine in P. falciparum is primarily associated with genetic mutations that alter the parasite's ability to manage drug concentrations and with changes in drug targets.

A key mechanism of resistance to several antimalarial drugs, including this compound, involves alterations in the accumulation of the drug within the parasite. parasite-journal.org This is often due to an increased efflux of the drug, effectively reducing its concentration at the site of action within the parasite's digestive vacuole. parasite-journal.orgnih.gov This process is mediated by transporter proteins located on the parasite's membranes. parasite-journal.org

The Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) is a protein located on the membrane of the parasite's digestive vacuole. nih.govoup.comfrontiersin.org Mutations in the pfcrt gene are the primary determinant of chloroquine resistance. oup.comfrontiersin.org While its primary role is associated with chloroquine, some studies suggest that mutations in pfcrt can also influence the parasite's susceptibility to other structurally diverse antimalarials, including this compound. nih.govcapes.gov.brmdpi.com For instance, certain pfcrt mutations that confer chloroquine resistance have been shown to increase susceptibility to this compound. nih.gov Conversely, stepwise selection for this compound resistance has been shown to produce novel pfcrt mutations. nih.govcapes.gov.br This indicates a complex relationship where PfCRT plays a role in the transport of various antimalarial compounds. nih.govembopress.org

The Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene, a homolog of the human P-glycoprotein gene, plays a significant role in resistance to multiple antimalarial drugs, including this compound. frontiersin.orgasm.org This gene encodes the PfMDR1 protein, an ABC transporter located on the parasite's digestive vacuole membrane. frontiersin.orgoup.com The PfMDR1 transporter is believed to pump drugs out of the digestive vacuole, thereby reducing their efficacy. nih.gov Both point mutations and variations in the copy number of the pfmdr1 gene have been linked to this compound resistance. asm.orgasm.orgnih.gov

Increased copy number of the pfmdr1 gene is a well-established mechanism of resistance to mefloquine (B1676156) and is strongly associated with cross-resistance to this compound. asm.orgasm.orgnih.govresearchgate.net Studies have shown that parasites with multiple copies of the pfmdr1 gene exhibit decreased susceptibility to both mefloquine and this compound. asm.orgnih.govnih.gov Genetically disrupting one of the copies of pfmdr1 in a multidrug-resistant parasite line leads to increased susceptibility to this compound. oup.comnih.gov

Several point mutations in the pfmdr1 gene have been identified and associated with altered drug susceptibility. Some key mutations include:

N86Y: This mutation, common in African strains, has been linked to chloroquine resistance. nih.gov Interestingly, the N86Y mutation has been shown to increase parasite sensitivity to mefloquine and this compound. nih.gov

D1246Y: This mutation is another significant polymorphism in the pfmdr1 gene. nih.gov

S1034C and N1042D: These mutations have also been studied in relation to drug resistance. researchgate.net

The table below summarizes the impact of key pfmdr1 genetic variations on this compound susceptibility.

Genetic VariationEffect on this compound SusceptibilityAssociated Cross-Resistance/Sensitivity
Increased Copy Number Decreased susceptibility (Resistance)Mefloquine, Quinine (B1679958), Lumefantrine (B1675429), Artemisinin (B1665778) asm.orgasm.orgnih.govpnas.org
N86Y Mutation Increased susceptibility (Sensitivity)Increased sensitivity to mefloquine and lumefantrine nih.gov

This compound exhibits significant cross-resistance with mefloquine. parasite-journal.orgscilit.comajtmh.org This is not surprising given their structural similarities as phenanthrene (B1679779) methanols. parasite-journal.org Parasites resistant to mefloquine are often also resistant to this compound, and this is frequently linked to an increased copy number of the pfmdr1 gene. asm.orgnih.govpnas.org Studies have demonstrated that intermittent pressure with mefloquine can induce resistance not only to mefloquine but also to this compound. ajtmh.orgnih.gov Cross-resistance has also been noted with quinine and lumefantrine. asm.orgpnas.orgplos.org

Molecular Markers of Resistance

The primary molecular markers associated with this compound resistance are centered around the pfmdr1 gene.

pfmdr1 Copy Number: An increased copy number of the pfmdr1 gene is considered a robust molecular marker for mefloquine resistance and, by extension, for this compound resistance. asm.orgnih.govplos.org

pfmdr1 Point Mutations: While several point mutations in pfmdr1 have been identified, their utility as standalone markers for this compound resistance is more complex. For example, the N86Y mutation is associated with increased sensitivity to this compound. nih.gov

pfcrt Mutations: Certain mutations in the pfcrt gene can influence this compound susceptibility, although their role is often considered secondary to pfmdr1 in the context of this compound resistance. mdpi.commmv.org

The table below details the key molecular markers for this compound resistance.

GeneMarkerAssociation with this compound Resistance
pfmdr1 Increased copy numberDecreased susceptibility (Resistance) nih.govplos.org
pfmdr1 N86Y point mutationIncreased susceptibility (Sensitivity) nih.gov
pfcrt Various point mutationsCan modulate susceptibility nih.govmdpi.com

Impact of Resistance on this compound Efficacy

The emergence and spread of antimalarial drug resistance have significantly compromised the clinical utility of numerous antimalarial agents, including this compound. The efficacy of this compound is intricately linked to the susceptibility of the Plasmodium parasite, and resistance mechanisms can lead to treatment failures.

The development of resistance to this compound is a complex process often associated with cross-resistance to other chemically related drugs. parasite-journal.org For instance, a significant positive correlation has been observed between the in vitro activities of mefloquine and this compound, indicating a shared mechanism of resistance. nih.govasm.orgresearchgate.net This cross-resistance is a major concern in regions where mefloquine has been extensively used, as it can pre-dispose parasites to this compound resistance. parasite-journal.org

Molecular studies have identified specific genetic markers associated with reduced susceptibility to this compound. Mutations in the Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene are linked to treatment failures with a range of antimalarials, including mefloquine, chloroquine, amodiaquine, quinine, and this compound. plos.org Specifically, an increased copy number of the pfmdr1 gene has been shown in vitro to be associated with decreased parasite susceptibility to both mefloquine and this compound. plos.org Furthermore, polymorphisms in the P. falciparum chloroquine resistance transporter (pfcrt) gene can also influence the parasite's susceptibility to this compound. mdpi.com

Conversely, in areas with chloroquine-resistant but mefloquine- and this compound-susceptible parasites, this compound has shown better efficacy. In vitro studies on African isolates of P. falciparum have revealed that chloroquine-resistant isolates were paradoxically more susceptible to both mefloquine and this compound. nih.govresearchgate.netajtmh.org This suggests a negative correlation between chloroquine resistance and this compound susceptibility in some parasite populations.

The following table summarizes findings from various studies on this compound efficacy and resistance:

Study Region/TypeParasite SpeciesKey FindingsReference(s)
In vitro (African isolates)P. falciparumChloroquine-resistant isolates were more susceptible to this compound. A significant positive correlation was found between mefloquine and this compound activity, indicating cross-resistance. nih.govresearchgate.netajtmh.org
Thai-Burmese BorderP. falciparumStandard this compound regimen had a 35% failure rate, while a higher dose regimen had an 8% failure rate. nih.gov
Southern, Central VietnamP. vivaxThis compound showed an 87.5% sensitivity rate in treating P. vivax. unl.edu
Southwestern NigeriaP. falciparumThis compound had a 92.3% cure rate at day 7, which was significantly higher than chloroquine (39.5%). nih.gov
In vitro (Pointe-Noire, Republic of the Congo)P. falciparumHigh correlation in in vitro responses between this compound, mefloquine, and lumefantrine. asm.org
Thai-Cambodian BorderP. falciparumAn extended-dose this compound regimen showed a 92% cure rate, comparable to quinine-tetracycline. uq.edu.auajtmh.org

Clinical Efficacy and Comparative Studies

Efficacy in Uncomplicated Plasmodium falciparum Malaria

In Nigerian children, halofantrine demonstrated a day 7 cure rate of 92.3%. nih.gov Another study in Nigerian children found that this compound produced a cure rate of 96%. nih.gov In a study conducted in Gabon, a micronized formulation of this compound achieved a 100% cure rate by day 28 of follow-up in adult patients. ajtmh.orgajtmh.org

However, some studies have reported lower efficacy. A trial in Enugu, Nigeria, found a cure rate of 47.4% by day 7 in children treated with this compound. ajol.info A retrospective analysis of pediatric cases in Paris, France, also raised concerns about clinical relapses after a single course of this compound. nih.gov

Efficacy in Multi-Drug Resistant Malaria

Furthermore, in a multi-center study in India, this compound was effective in treating patients with chloroquine-resistant P. falciparum malaria. tandfonline.com All five adult patients with resistant infections responded to this compound, with fever and parasitemia clearing within 45 to 68 hours. tandfonline.com Similarly, 31 children with chloroquine-resistant infections in the same study also responded well to treatment. tandfonline.com

In Gabon, where chloroquine (B1663885) resistance is prevalent, a micronized formulation of this compound was found to be highly effective. ajtmh.orgajtmh.org However, the emergence of cross-resistance between mefloquine (B1676156) and this compound has been observed in some regions, such as southeastern Thailand, which could limit its long-term utility in these areas. parasite-journal.orgajtmh.orgnih.gov

Comparative Trials with Other Antimalarials (e.g., Mefloquine, Chloroquine, Metakelfin, Quinine-Tetracycline)

This compound's efficacy has been compared to several other antimalarial drugs in various clinical trials.

Chloroquine: In a study in Nigerian children, this compound had a significantly higher day 7 cure rate (92.3%) compared to chloroquine (39.5%). nih.gov Another study in Nigeria found that a combination of chloroquine and chlorpheniramine (B86927) had a similar cure rate (96%) to this compound. nih.gov In Gabon, a micronized formulation of this compound resulted in a 100% cure rate, which was superior to a combination of chloroquine and doxycycline (B596269) (75% cure rate). ajtmh.orgajtmh.org

Metakelfin: A randomized, double-blind controlled trial in Kenya compared the efficacy of this compound to Metakelfin (a combination of sulfalene (B1681184) and pyrimethamine). nih.gov this compound was found to be comparable to Metakelfin in terms of fever resolution. nih.gov

Quinine-Tetracycline: An extended-dose regimen of this compound was compared to a seven-day course of quinine-tetracycline in Thailand for treating drug-resistant falciparum malaria. uq.edu.auajtmh.org The study found no significant differences in cure rates between the two treatments (92% for this compound vs. 85% for quinine-tetracycline). uq.edu.auajtmh.org In a study in Myanmar, there were no significant differences in parasite and fever clearance times between this compound and quinine (B1679958). dmr.gov.mm

Table 1: Comparative Efficacy of this compound and Other Antimalarials

Comparator Drug Region Population Key Efficacy Findings Reference(s)
Mefloquine Thai-Kampuchean Border Adults This compound cure rate (88%) not significantly different from mefloquine (88% and 97%). who.int, nih.gov
Mefloquine Thailand Adult Males 42-day cure rate: this compound 56%, Mefloquine 84%. nih.gov
Mefloquine France Children This compound: 9 relapses; Mefloquine: 0 relapses. nih.gov
Chloroquine Nigeria Children Day 7 cure rate: this compound 92.3%, Chloroquine 39.5%. nih.gov
Chloroquine + Doxycycline Gabon Adults Day 28 cure rate: this compound 100%, Chloroquine + Doxycycline 75%. ajtmh.org, ajtmh.org
Metakelfin Kenya General Population Comparable fever resolution time. nih.gov
Quinine-Tetracycline Thailand Soldiers Cure rate: this compound 92%, Quinine-Tetracycline 85% (no significant difference). uq.edu.au, ajtmh.org
Quinine Myanmar General Population No significant difference in parasite and fever clearance times. dmr.gov.mm

Parasite and Fever Clearance Times

The speed at which this compound clears parasites and reduces fever has been a key measure of its clinical effectiveness.

Fever Clearance Time (FCT):

In a study in India, the mean FCT for P. falciparum infections was 43.2 hours. tandfonline.comnih.gov

A trial in Nigerian children reported a mean FCT of 1.9 days. nih.gov

In Kenyan patients, the mean time for fever resolution with this compound was 45 hours, which was comparable to Metakelfin (51 hours). nih.gov

On the Thai-Kampuchean border, the mean FCT for this compound regimens ranged from 59.6 to 60.1 hours, with no significant difference compared to mefloquine. who.intnih.gov

A study in infants and young children found a mean FCT of 46.8 hours. zobodat.at

In a study in India, the average FCT was 31.25 hours. nih.gov

Parasite Clearance Time (PCT):

A multi-center study in India reported a mean PCT of 55.1 hours for P. falciparum. tandfonline.comnih.gov

In Nigerian children, the mean PCT was 3.4 days. nih.gov

A trial on the Thai-Kampuchean border found the mean PCT for this compound regimens to be between 76 and 83.5 hours. who.intnih.gov

In infants and young children, the mean PCT was 69.3 hours. zobodat.at

A study in India reported an average PCT of 51.12 hours. nih.gov

A trial in Thailand comparing an extended-dose this compound regimen to quinine-tetracycline found comparable mean PCTs of 82 hours and 81 hours, respectively. uq.edu.auajtmh.org

Table 2: Fever and Parasite Clearance Times for this compound

Study Region Population Mean Fever Clearance Time Mean Parasite Clearance Time Reference(s)
India General Population 43.2 hours 55.1 hours tandfonline.com, nih.gov
Nigeria Children 1.9 days 3.4 days nih.gov
Kenya General Population 45 hours Not Reported nih.gov
Thai-Kampuchean Border Adults 59.6 - 60.1 hours 76 - 83.5 hours who.int, nih.gov
Not Specified Infants & Young Children 46.8 hours 69.3 hours zobodat.at
India Adults 31.25 hours 51.12 hours nih.gov
Thailand Soldiers 93 hours 82 hours uq.edu.au, ajtmh.org

Recrudescence Rates

Recrudescence, the reappearance of parasitemia after initial clearance, is a critical factor in evaluating the long-term efficacy of an antimalarial drug.

A multi-center study in India reported a recrudescence rate of 4.1% among patients treated with this compound. tandfonline.comnih.gov

In a study of Nigerian children, 11.1% of those who were parasitologically cured by day 7 experienced recrudescence by day 14. nih.gov

A trial in Thailand reported that nine out of 28 patients (32%) treated with this compound recrudesced during the 42-day follow-up period. nih.gov

A retrospective study in French children found that nine patients treated with this compound relapsed, with no relapses observed in the mefloquine group. nih.gov

In a study involving infants and young children, recrudescence of parasitemia occurred in 3.2% of children followed up to day 14. zobodat.at

In contrast, a study in Myanmar reported no recrudescence among 20 patients treated with this compound and followed for 28 days. dmr.gov.mm

The variability in recrudescence rates across different studies may be attributed to factors such as the geographic location, local drug resistance patterns, and the specific this compound regimen used.

Structure Activity Relationships Sar and Drug Development

Structural Features and Antimalarial Activity

The antimalarial efficacy of halofantrine is intrinsically linked to its specific structural components. The foundational phenanthrene (B1679779) core and subsequent explorations into related structures like fluorene-based compounds have been pivotal in the search for new and improved antimalarials.

Phenanthrene Core

This compound is a synthetic amino alcohol antimalarial agent that belongs to the phenanthrene methanol (B129727) class of compounds. imrpress.comwikipedia.orgasm.orgguidetopharmacology.org This structural classification also includes other well-known antimalarials like quinine (B1679958) and lumefantrine (B1675429). wikipedia.orgguidetopharmacology.orgmdpi.comdrugbank.com The phenanthrene moiety, a polycyclic aromatic hydrocarbon, serves as the fundamental scaffold for these drugs. nih.gov The antimalarial activity of these compounds is believed to stem from their ability to interfere with the detoxification of heme within the malaria parasite. asm.orgmdpi.com Specifically, they are thought to inhibit the polymerization of heme into hemozoin, leading to a toxic buildup of free heme that ultimately kills the parasite. drugbank.comnih.gov

The development of this compound was part of a broader effort to synthesize and evaluate phenanthrene methanol compounds for their effectiveness against drug-resistant strains of Plasmodium falciparum. google.com Research has shown that modifications to the phenanthrene core and the attached amino alcohol side chain can significantly impact the drug's activity and pharmacokinetic properties.

Fluorene-based compounds and their derivatives

In the ongoing quest for novel antimalarial agents with improved efficacy and safety profiles, researchers have explored structural analogs of existing drugs. One such avenue of investigation has been the replacement of the phenanthrene core of molecules like this compound with a fluorene (B118485) scaffold. researchgate.net Fluorene, another tricyclic aromatic hydrocarbon, is a structural bioisostere of phenanthrene. researchgate.net This means that it has a similar size and shape, allowing it to potentially interact with the same biological targets.

The rationale behind exploring fluorene-based compounds is to retain the essential pharmacophoric features responsible for antimalarial activity while potentially altering other properties, such as metabolic stability or toxicity. sciforum.netujpronline.com Studies on fluorene-chloroquine hybrids and other fluorene derivatives have shown promising results, with some compounds exhibiting potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netresearchgate.netnih.gov These findings underscore the potential of the fluorene scaffold as a viable alternative to the phenanthrene core in the design of new antimalarial drugs. sciforum.netresearchgate.net

Stereochemistry and its Implications

This compound possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. The spatial arrangement of atoms around this chiral center has profound implications for both the drug's therapeutic effects and its adverse effects, particularly its cardiotoxicity.

Enantiomers and their Antimalarial Efficacy

While the three-dimensional structure of a drug molecule can often lead to differences in biological activity between its enantiomers, this is not the case for this compound's antimalarial efficacy. In vitro studies have consistently demonstrated that the (+) and (-) enantiomers of this compound are equally potent against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. asm.orgnih.govresearchgate.net This lack of stereoselectivity in its antimalarial action suggests that the flexibility of the acyclic amino alcohol side chain allows both enantiomers to adopt the necessary conformation to interact effectively with their target within the parasite. dtic.mil This is in contrast to other amino alcohol antimalarials like quinine and mefloquine (B1676156), where the amine group is part of a rigid ring system, and significant differences in antimalarial potency between enantiomers are observed. asm.orgdtic.mil The N-desbutyl metabolite of this compound has also been shown to have antimalarial activity comparable to the parent drug. scite.aicapes.gov.br

Table 1: In Vitro Antimalarial Activity of this compound Enantiomers

CompoundStrainIC50 (nmol/liter)
(+)-HalofantrineChloroquine-SusceptibleSimilar to (-)-Halofantrine
(-)-HalofantrineChloroquine-SusceptibleSimilar to (+)-Halofantrine
(+)-HalofantrineChloroquine-ResistantSimilar to (-)-Halofantrine
(-)-HalofantrineChloroquine-ResistantSimilar to (+)-Halofantrine

Source: Based on data from multiple in vitro studies. asm.orgnih.gov

Stereospecificity in Cardiotoxicity

In stark contrast to its antimalarial activity, the cardiotoxicity of this compound is highly stereospecific. nih.govresearchgate.net The primary adverse effect of concern is the prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening cardiac arrhythmias. researchgate.netfrontiersin.org Research has unequivocally shown that this cardiotoxic effect is preferentially associated with the (+)-halofantrine enantiomer. nih.govualberta.ca

X-ray crystallography studies have determined the absolute configuration of the chiral center, establishing that (-)-halofantrine has the S configuration, while the more cardiotoxic (+)-halofantrine has the R configuration. nih.gov This stereospecificity is attributed to the differential interaction of the enantiomers with cardiac ion channels, particularly the delayed rectifier potassium channel (hERG). asm.orgfrontiersin.orgnih.gov The (+)-enantiomer is a more potent blocker of this channel, leading to delayed repolarization of cardiac cells and prolongation of the QT interval. frontiersin.orgnih.gov Interestingly, the N-desbutylthis compound metabolite is reported to have minimal effect on the QT interval compared to the parent drug. nih.gov This has led to the suggestion that it could be a safer alternative. nih.govwikipedia.org

Table 2: Stereospecific Effects of this compound

EnantiomerAbsolute ConfigurationAntimalarial ActivityCardiotoxicity (QT Prolongation)
(+)-HalofantrineREquipotent to (-)-enantiomerMore Potent
(-)-HalofantrineSEquipotent to (+)-enantiomerLess Potent

Source: Based on crystallographic and electrophysiological studies. nih.govfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that plays a vital role in modern drug discovery. dibru.ac.innih.gov It aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying key structural, physicochemical, and electronic properties (descriptors) that influence a drug's efficacy or toxicity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent and safer drugs. dibru.ac.inmdpi.comresearchgate.net

In the context of antimalarial drug development, QSAR studies have been applied to various classes of compounds, including those related to this compound. tandfonline.comui.ac.idresearchgate.netui.ac.id The process typically involves:

Data Collection: Assembling a dataset of compounds with known antimalarial activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as molecular weight, lipophilicity (log P), electronic properties, and topological indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the observed biological activity. dibru.ac.ind-nb.info

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

For this compound and its analogs, QSAR could be employed to explore how modifications to the phenanthrene or fluorene nucleus, or alterations to the amino alcohol side chain, affect antimalarial potency and cardiotoxicity. By developing separate QSAR models for these two endpoints, it may be possible to identify structural modifications that enhance antimalarial activity while simultaneously reducing cardiotoxic potential. This "in silico" approach can significantly streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds. nih.govfrontiersin.org

Considerations for New Drug Design

The development of new antimalarial agents inspired by the this compound scaffold necessitates a multi-faceted approach to address the key liabilities of the parent compound. Future drug design efforts must focus on mitigating cardiotoxicity, circumventing established resistance pathways, and refining the pharmacokinetic profile to produce a safer and more effective therapeutic agent.

Minimizing Cardiotoxicity

A primary obstacle in the clinical use of this compound is its significant cardiotoxicity, primarily characterized by the prolongation of the QT interval, which can lead to fatal arrhythmias like Torsade de Pointes (TdP). who.intcipaproject.org This adverse effect is principally linked to the blockade of the human ether-à-go-go-related gene (hERG) potassium ion channel. drugbank.comacs.org Therefore, a critical consideration for the design of new this compound analogs is the reduction of hERG channel affinity.

Strategies to achieve this include:

Stereochemical Optimization: Research has demonstrated a stereospecific component to this compound's cardiotoxicity. nih.gov The absolute configuration of the chiral center in (-)-halofantrine is (S), while the more cardiotoxic (+)-halofantrine enantiomer possesses the (R) configuration. nih.gov This suggests that developing single-enantiomer drugs, specifically those with the (S) configuration, could yield a significantly better safety profile.

Metabolite-Based Design: The principal metabolite of this compound, N-debutyl-halofantrine, has been found to be less toxic while retaining comparable antimalarial efficacy. societe-mtsi.fr This presents a compelling strategy for new drug design, where efforts could focus on creating prodrugs that are efficiently converted to this less toxic metabolite, or using N-debutyl-halofantrine itself as the therapeutic agent. societe-mtsi.frnih.gov

Advanced Formulation Strategies: While not a modification of the chemical compound itself, novel drug delivery systems can alter the drug's distribution and reduce peak plasma concentrations, thereby minimizing cardiotoxicity. Encapsulating this compound in poly-epsilon-caprolactone nanocapsules has been shown to significantly reduce QT interval prolongation in animal models. nih.gov This was attributed to a modification of the drug's distribution, suggesting that formulation design is a viable strategy to improve the safety of existing and future compounds. nih.gov

StrategyRationaleKey Findings
Stereochemical Optimization The (+)-(R)-enantiomer is significantly more cardiotoxic than the (-)-(S)-enantiomer. nih.govDesigning drugs with the (S) configuration may reduce cardiotoxicity. nih.gov
Metabolite-Based Design The major metabolite, N-debutyl-halofantrine, is less toxic but equally efficacious. societe-mtsi.frDevelopment could focus on the metabolite as the primary drug candidate. societe-mtsi.fr
Structural Modification Cardiotoxicity is linked to specific interactions with the hERG ion channel. drugbank.comacs.orgAltering the molecule to reduce hERG binding affinity can decrease cardiac side effects. acs.org
Advanced Formulation Encapsulation can alter drug distribution and reduce peak concentrations. nih.govNanocapsule formulation of this compound reduced QT prolongation in rats. nih.gov

Overcoming Resistance Mechanisms

The efficacy of this compound has been compromised by the emergence of drug-resistant Plasmodium falciparum strains. nih.gov Resistance is often associated with mutations in transporter proteins that actively efflux the drug from its site of action. nih.govparasite-journal.org Designing new agents requires a clear understanding of these mechanisms to ensure sustained activity.

Key considerations include:

Circumventing PfMDR1-Mediated Resistance: The P. falciparum multidrug resistance transporter 1 (PfMDR1) is a key player in this compound resistance. nih.govdovepress.com Mutations in the pfmdr1 gene can enhance the parasite's ability to transport arylaminoalcohol drugs like this compound. nih.gov Furthermore, an increased copy number of the pfmdr1 gene is associated with reduced susceptibility to this compound. nih.gov New drug design should aim to create molecules that are poor substrates for this efflux pump. This could involve altering the chemical structure to no longer be recognized by the transporter's binding site. Studies have shown that wild-type PfMDR1 does not transport this compound effectively, but mutant versions do, indicating that specific structural features are key to transport. dovepress.com

Avoiding Cross-Resistance: Cross-resistance has been observed between this compound and mefloquine, another quinoline (B57606) methanol antimalarial. parasite-journal.org This suggests they may share aspects of their mechanism of action or resistance pathways. Future drug development should focus on creating compounds with novel mechanisms of action that are not susceptible to existing resistance patterns. This could involve targeting different biological pathways within the parasite, such as heme detoxification, folate biosynthesis, or the ubiquitin-proteasome system. dovepress.commdpi.com

Developing Combination Therapies: To protect new molecules from the rapid development of resistance, they should be developed as part of a combination therapy. parasite-journal.org The World Health Organization recommends artemisinin-based combination therapies (ACTs) to combat resistance by pairing a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug that has a different mechanism of action. parasite-journal.orgmdpi.com Any new this compound-like compound should be designed with a suitable partner drug in mind to create a robust combination therapy.

Resistance MechanismImplication for Drug DesignResearch Finding
PfMDR1 Efflux Pump New compounds should be poor substrates for the PfMDR1 transporter.Mutations in PfMDR1 enable the efflux of this compound, while reducing pfmdr1 copy number increases susceptibility. nih.gov
Cross-Resistance Develop agents with novel mechanisms of action to avoid pre-existing resistance.Cross-resistance exists between this compound and mefloquine. parasite-journal.org
Monotherapy Pressure New drugs should be deployed as part of a combination therapy.Combination therapy is a key strategy to delay the emergence of resistance. parasite-journal.orgscielo.br

Optimizing Pharmacokinetic Profile

This compound exhibits a challenging pharmacokinetic profile, which complicates its clinical use and contributes to treatment failures and toxicity. nih.govwho.int Optimizing these properties is a crucial goal for the development of next-generation analogs.

The main pharmacokinetic challenges and design considerations are:

Improving Bioavailability and Absorption: this compound's oral absorption is erratic and highly variable among individuals. nih.gov Its bioavailability is low and significantly influenced by the presence of fatty food, which enhances absorption but also increases the risk of reaching cardiotoxic concentrations. nih.gov In malaria patients, bioavailability is often decreased. nih.gov New drug design should focus on improving aqueous solubility and membrane permeability to ensure more consistent and predictable absorption, independent of food intake. Formulation strategies, such as the development of proliposomal or nanocapsule-based delivery systems, have shown promise in increasing the oral bioavailability of this compound in preclinical studies. researchgate.net

Achieving a Favorable Half-Life: this compound has a long terminal elimination half-life, which can be around 5 days in patients with malaria. nih.gov While a long half-life can be advantageous for prophylactic use, it can also prolong the exposure to potentially toxic drug levels. The main metabolite, N-debutyl-halofantrine, has a similarly long elimination half-life. nih.govresearchgate.net Designing analogs with a more optimal half-life—long enough to ensure parasite clearance but short enough to minimize toxicity risk—is a key objective.

Ensuring Consistent Metabolism: The metabolism of this compound can be influenced by other drugs, potentially leading to drug-drug interactions. nih.gov For instance, co-administration with tetracycline (B611298) can significantly increase plasma concentrations of both this compound and its metabolite. nih.gov Future compounds should be designed to have a clean metabolic profile, with minimal inhibition or induction of major cytochrome P450 enzymes to reduce the potential for adverse drug interactions.

Pharmacokinetic ParameterChallenge with this compoundDesign Strategy
Absorption & Bioavailability Erratic and low bioavailability, highly dependent on food. nih.govImprove solubility; develop advanced formulations like proliposomes or nanocapsules. researchgate.net
Elimination Half-Life Very long half-life (approx. 5 days), increasing toxicity risk. nih.govModify structure to achieve a shorter, more optimal half-life.
Metabolism Potential for drug-drug interactions (e.g., with tetracycline). nih.govDesign compounds with a cleaner metabolic profile, minimizing interaction with CYP450 enzymes.
Therapeutic Window Wide interindividual variation makes dosing difficult. nih.govwho.intCreate derivatives with more predictable pharmacokinetics to ensure consistent therapeutic levels.

Preclinical Research and Investigational Studies

In Vitro Efficacy Studies (e.g., against P. falciparum isolates)

Halofantrine has demonstrated notable efficacy against various strains of Plasmodium falciparum in laboratory settings. Studies measuring the 50% inhibitory concentration (IC50)—the concentration of a drug required to inhibit 50% of parasite growth—have been crucial in determining its activity.

In a study of 76 African isolates of P. falciparum, the in vitro activity of this compound was compared to other standard antimalarials. ajtmh.orgnih.gov For chloroquine-susceptible isolates, the geometric mean IC50 for this compound was 2.62 nM. ajtmh.orgnih.gov Interestingly, chloroquine-resistant isolates were found to be more susceptible to this compound, with a geometric mean IC50 of 1.14 nM. ajtmh.orgnih.gov This same study observed a significant positive correlation between the IC50 values of mefloquine (B1676156) and this compound, suggesting a potential for cross-resistance between these two drugs. ajtmh.orgnih.gov Conversely, a negative correlation was seen between chloroquine (B1663885) and this compound, indicating that strains resistant to chloroquine may be more susceptible to this compound. ajtmh.orgnih.gov

Another study focusing on southern African isolates of P. falciparum reported a mean IC50 of 4.619 nmol/litre, with a range of 0.039 to 15.000 nmol/litre. nih.gov This research also found that this compound was equally effective against both chloroquine-sensitive and chloroquine-resistant strains, as well as pyrimethamine-resistant strains. nih.gov The minimum inhibitory concentrations (MIC) for all 21 isolates in this study were 32 nmol/litre or less. nih.gov

Research on isolates from Abidjan, Côte d'Ivoire, showed a geometric mean IC50 for this compound, although the specific value was not provided in the abstract. bioline.org.br However, it was noted that 25.9% of the isolates displayed in vitro resistance to this compound, with a resistance threshold set at an IC50 greater than 6 nM. bioline.org.br This study also highlighted instances of cross-resistance, with some isolates being resistant to both this compound and mefloquine. bioline.org.br

In Gabonese isolates, the mean IC50 for this compound was 1.9 nM in Bakoumba, where 18.2% of isolates were considered resistant. nih.gov In contrast, isolates from Franceville showed a higher mean IC50 for mefloquine (12.4 nM) with 21.2% resistance, but the specific this compound data for this location was not detailed in the abstract. nih.gov

A study on Brazilian isolates of P. falciparum reported a mean IC50 for this compound of 0.7 ng/ml. scielo.br While no isolates were classified as resistant to this compound, 22.5% showed low sensitivity. scielo.br This study did not find a statistically significant correlation between the IC50s of mefloquine and this compound. scielo.br

These in vitro studies collectively demonstrate this compound's potent activity against P. falciparum, including strains resistant to other common antimalarials like chloroquine. However, the emergence of reduced susceptibility and the potential for cross-resistance with mefloquine are important considerations.

Table 1: In Vitro Efficacy of this compound against P. falciparum Isolates

Study RegionIsolate TypeGeometric Mean IC50Resistance NotedCross-Resistance
Africa ajtmh.orgnih.govChloroquine-Susceptible2.62 nM-Positive correlation with mefloquine; negative correlation with chloroquine.
Africa ajtmh.orgnih.govChloroquine-Resistant1.14 nM-Positive correlation with mefloquine; negative correlation with chloroquine.
Southern Africa nih.govMixed4.619 nmol/litreAll isolates had MIC ≤ 32 nmol/litre.Active against chloroquine and pyrimethamine-resistant strains.
Abidjan, Côte d'Ivoire bioline.org.brMixedNot specified25.9% of isolates resistant (IC50 > 6 nM).Resistance to both this compound and mefloquine observed in some isolates.
Bakoumba, Gabon nih.govMixed1.9 nM18.2% of isolates resistant.-
Brazil scielo.brMixed0.7 ng/ml22.5% showed low sensitivity.No significant correlation with mefloquine.

Animal Studies for Cardiotoxicity and Pharmacokinetics

Preclinical animal studies have been instrumental in characterizing the pharmacokinetic profile and assessing the cardiotoxic potential of this compound.

Pharmacokinetics:

In beagle dogs, the disposition kinetics of intravenous this compound-HCl were studied. tandfonline.com The study revealed that this compound follows a tri-exponential decline in the body. tandfonline.com The mean elimination clearance was 15.7 L/h for blood and 12.9 L/h for plasma. tandfonline.com The drug showed a large volume of distribution, with steady-state values of 275.7 L for blood and 402.0 L for plasma, indicating significant distribution into peripheral compartments. tandfonline.com The terminal elimination half-life was long, approximately 111.3 hours in blood and 192.8 hours in plasma. tandfonline.com this compound was identified as a low extraction drug with a hepatic extraction ratio of about 0.25. tandfonline.com

Studies in rats demonstrated that following oral administration, the primary metabolite is N-desbutylthis compound. fda.gov The elimination of both the parent compound and its metabolite is predominantly through hepatobiliary clearance and fecal elimination. fda.gov A whole-body radioautographic study in rats showed that high levels of this compound are retained in the retina and Harderian gland for at least four weeks. fda.gov

Cardiotoxicity:

While initial animal studies suggested very low toxicity, later investigations and clinical observations prompted more focused research on cardiotoxicity. nih.govoup.com Animal studies have since confirmed that this compound can prolong the rate-corrected QT (QTc) interval in a concentration-dependent manner. oup.com

In an isolated perfused heart model, this compound was shown to prolong the QT interval, whereas its active metabolite, N-desbutylthis compound, had a minimal effect. nih.gov Further investigation using patch-clamp techniques on isolated feline ventricular myocytes revealed that this compound produces a stereoselective block of the delayed rectifier potassium channel, an action similar to that of quinidine (B1679956) and class III antiarrhythmic drugs. nih.gov This provides a mechanistic explanation for the observed QT prolongation.

Other Toxicities:

In addition to cardiotoxicity, other effects have been noted in animal models. In guinea pigs, oral administration of this compound led to a significant increase in the relative weight of the liver and elevated liver enzymes (ALT, AST, ALP) and bilirubin (B190676) levels. bioline.org.br Histopathological examination revealed liver damage ranging from moderate portal triaditis to severe hepatic degeneration. bioline.org.br Similarly, studies in Wistar rats showed that this compound caused a reversible increase in liver enzymes. imrpress.com

In Wistar rats, this compound administration was associated with histological changes in the ovaries, including retarded follicular growth, a reduction in follicle size and number, and cellular necrosis. ajrh.info Furthermore, a phototoxicity study in mice showed that this compound was phototoxic at a dose of 80 mg/kg. fda.gov

Table 2: Summary of Animal Studies on this compound

Animal ModelStudy FocusKey Findings
Beagle Dogs tandfonline.comPharmacokineticsTri-exponential decline, long elimination half-life, large volume of distribution, low hepatic extraction.
Rats fda.govPharmacokinetics & ToxicityPrimary metabolite is N-desbutylthis compound; elimination is mainly fecal; high retention in retina and Harderian gland.
Cats (isolated myocytes) nih.govCardiotoxicity MechanismThis compound blocks the delayed rectifier potassium channel.
Isolated Perfused Heart nih.govCardiotoxicityThis compound prolongs the QT interval; N-desbutylthis compound has minimal effect.
Guinea Pigs bioline.org.brHepatotoxicityDose-dependent increase in liver weight, liver enzymes, and bilirubin; histological evidence of liver damage.
Wistar Rats imrpress.comHepatotoxicityReversible elevation of liver enzymes.
Wistar Rats ajrh.infoOvarian ToxicityRetarded follicular growth, reduced follicle number, cellular necrosis in ovaries.
Mice fda.govPhototoxicityPhototoxic at 80 mg/kg.

Novel Formulations and Delivery Systems (e.g., Parenteral this compound)

Given the challenges associated with oral this compound, including variable absorption and cardiotoxicity, research has focused on developing novel formulations, particularly for parenteral administration in cases of severe malaria. nih.govingentaconnect.com

In a study using Plasmodium berghei-infected mice, intravenous nanocapsule formulations of this compound were found to be less toxic than a solubilized form of the drug; no toxic effects were seen with nanocapsules at doses up to 100 mg/kg. nih.gov The nanocapsule formulations also demonstrated activity that was similar to or better than the solution. nih.gov Importantly, the nanocapsules increased the area under the curve for this compound in plasma by more than sixfold compared to the solution, suggesting a more favorable pharmacokinetic profile that could reduce the necessary intravenous dose and, consequently, toxicity. nih.gov

However, the development of parenteral formulations has not been without challenges. An investigation into an intramuscular (IM) formulation of this compound-HCl in a co-solvent system (dimethylacetamide and polyethylene (B3416737) glycol 400) was conducted in rabbits. tandfonline.comtandfonline.com While the co-solvent system alone caused minimal muscle damage, the this compound formulation produced a dose-related myotoxicity, including necrosis. tandfonline.comtandfonline.com This severe muscle reaction at the injection site precluded the use of this particular formulation for intramuscular administration. tandfonline.comtandfonline.com

Another study evaluated the pharmacokinetics and efficacy of a different parenteral formulation of this compound hydrochloride in adults with uncomplicated falciparum malaria. nih.gov Intravenous administration of this formulation cleared parasitemia rapidly in most patients. nih.gov However, it also produced significant prolongations of the QT and QTc intervals and caused mild to moderate thrombophlebitis at the infusion site in several patients. nih.gov

These studies highlight the ongoing effort to create safer and more effective delivery systems for this compound, with a particular focus on parenteral routes for treating severe malaria. The use of nanotechnology, such as nanocapsules, shows promise in improving the drug's therapeutic index.

Table 3: Investigational Formulations of this compound

Formulation TypeDelivery SystemAnimal Model/Study PopulationKey Findings
Parenteral (Intravenous) nih.govingentaconnect.comnih.govNanocapsules (PLA and PLA-PEG)P. berghei-infected miceReduced toxicity compared to solubilized form; increased plasma AUC; sustained drug release.
Parenteral (Intramuscular) tandfonline.comtandfonline.comCo-solvent system (dimethylacetamide and polyethylene glycol 400)RabbitsCaused severe, dose-related myotoxicity and necrosis at the injection site.
Parenteral (Intravenous) nih.govThis compound hydrochloride solutionAdult humans with uncomplicated malariaRapid parasite clearance; significant QT/QTc prolongation; thrombophlebitis at infusion site.

Future Directions and Research Gaps

Further Elucidation of Mechanism of Action

The precise molecular mechanism of halofantrine remains a subject of investigation, with several hypotheses proposed. While it is generally believed to interfere with the parasite's detoxification of heme, similar to other quinoline-containing drugs, the exact interactions and downstream effects require more detailed characterization. drugbank.comscilit.comontosight.aiwikipedia.orgamberlife.innih.gov

Current research suggests that this compound may act by forming a toxic complex with ferriprotoporphyrin IX (FP-IX), a byproduct of hemoglobin digestion by the parasite. drugbank.comscilit.comnih.gov This complex is thought to damage the parasite's membrane, leading to its death. drugbank.com Additionally, studies have indicated that this compound may inhibit the parasite enzyme "heme polymerase," preventing the polymerization of toxic heme into hemozoin and effectively poisoning the parasite with its own waste. ontosight.ainih.gov There is also evidence suggesting that this compound might interfere with mitochondrial electron transport and inhibit a proton pump at the host-parasite interface. scilit.comamberlife.inpsu.edu

Further research, including crystallographic and spectroscopic studies, is needed to precisely map the binding sites of this compound to its putative targets like hematin (B1673048) and plasmepsin, a hemoglobin-degrading enzyme in the parasite. wikipedia.orgspiedigitallibrary.org A better understanding of its molecular mode of action is essential for the structure-based design of new, more effective, and safer antimalarial agents. spiedigitallibrary.org

Development of Safer Analogues and Prodrugs

A significant hurdle in the clinical use of this compound is its association with cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias. ontosight.airesearchgate.net This toxicity is a major impetus for the development of safer alternatives.

One promising avenue of research is the development of analogues of this compound with a more favorable safety profile. Lumefantrine (B1675429), an analogue of this compound, was developed to mitigate the toxicity issues and is now a component of the widely used artemisinin-based combination therapy, co-artemether. biologists.com Further chemical modifications of the this compound scaffold could yield compounds with retained or enhanced antimalarial activity but reduced cardiotoxicity. biologists.com

Another strategy is the development of prodrugs. europa.eu A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This approach can be used to improve the pharmacokinetic properties of a drug and potentially reduce its toxicity. For instance, research has shown that the N-desbutylthis compound metabolite of this compound has a minimal effect on the QT interval compared to the parent drug, suggesting its potential as a safer antimalarial agent. researchgate.net Designing prodrugs that are selectively activated within the parasite could be a valuable strategy to enhance efficacy while minimizing systemic toxicity. europa.eumdpi.com

Strategies to Combat Drug Resistance

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global health. While this compound has been effective against chloroquine-resistant strains, cross-resistance with mefloquine (B1676156) has been reported, and the potential for the development of resistance to this compound itself is a concern. scilit.comnih.govnih.gov

Strategies to combat drug resistance are multifaceted. One key approach is the use of combination therapies. nih.gov Combining drugs with different mechanisms of action can delay the development of resistance and enhance therapeutic efficacy. For example, this compound has shown enhanced activity when used in combination with chloroquine (B1663885). spiedigitallibrary.org

Understanding the molecular basis of resistance is also critical. Mutations in parasite proteins have been linked to this compound resistance. spiedigitallibrary.org Further research to identify and characterize these resistance markers can aid in the development of diagnostic tools to monitor the spread of resistance and guide treatment decisions. Additionally, exploring compounds that can reverse resistance, such as calcium channel blockers which have shown promise in overcoming chloroquine resistance, could be a valuable area of investigation for this compound as well. nih.gov

The development of new drugs with novel mechanisms of action is the ultimate strategy to overcome resistance. dovepress.com The this compound scaffold, despite its limitations, could serve as a starting point for the design of new compounds that target different pathways in the parasite, thereby circumventing existing resistance mechanisms.

Pharmacogenomics and Individualized Therapy

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field holds promise for optimizing antimalarial therapy by tailoring drug selection and dosage to individual patients, thereby maximizing efficacy and minimizing adverse effects. researchgate.netresearchgate.net

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme CYP3A4, with potential involvement of CYP3A5. researchgate.netnih.govdicames.online Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug metabolism, resulting in variable plasma concentrations of this compound. researchgate.netresearchgate.net Individuals with genetic variants that lead to slower metabolism may be at a higher risk of toxicity due to increased drug exposure, while those with faster metabolism might experience treatment failure due to sub-therapeutic drug levels. researchgate.net

Q & A

Q. What experimental models are commonly used to assess halofantrine's antimalarial efficacy, and what methodological considerations are critical for reproducibility?

this compound's efficacy is typically evaluated in Plasmodium-infected animal models (e.g., murine malaria) and in vitro parasite cultures (e.g., P. falciparum strains). Key considerations include:

  • Standardized drug administration : Ensure consistent dosing regimens (e.g., 3 mg/kg in mice) and account for variable bioavailability due to lipophilic properties .
  • Parasite load quantification : Use microscopy or PCR-based methods to measure parasitemia reduction.
  • Control groups : Include chloroquine-sensitive/resistant strains to validate this compound's activity against multidrug-resistant parasites .

Q. How is this compound's pharmacokinetic profile analyzed in preclinical studies, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for quantifying this compound and its metabolite, desbutyl-halofantrine, in plasma/blood. Key steps:

  • Sample preparation : Liquid-liquid extraction using non-polar solvents to isolate this compound from biological matrices .
  • Validation : Ensure linearity (e.g., 10–1000 ng/mL range), precision (<15% CV), and recovery (>80%) .
  • Pharmacokinetic parameters : Calculate AUC, Cmax, and half-life (t½ ≈ 2.7 days in dogs) .

Q. What are the primary biochemical markers used to evaluate this compound-induced toxicity in preclinical studies?

  • Testicular toxicity : Measure serum acid phosphatase (ACP) isoforms (ACPT and ACPP), which increase dose-dependently (e.g., 56–100% elevation in rats) .
  • Renal/hepatic function : Monitor urea, creatinine, and uric acid levels; this compound elevates urea (84.42%) and creatinine (42.15%) at therapeutic doses .
  • Cardiotoxicity : Assess QT interval prolongation in vivo and HERG channel inhibition in vitro (IC50 = 196.9 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound metabolism studies, particularly regarding CYP2D6 vs. CYP3A4 contributions?

Conflicting reports on CYP2D6 (genotype-dependent metabolism) vs. CYP3A4 (dominant pathway) require:

  • Enzyme-specific inhibition assays : Use quinidine (CYP2D6 inhibitor; IC50 = 0.04 µM) and ketoconazole (CYP3A4 inhibitor; IC50 = 1.57 µM) in human liver microsomes .
  • Correlation analysis : Compare this compound N-debutylation rates with CYP3A4 protein levels (r = 0.88, p = 0.01) or CYP2D6 phenotypic activity .
  • Recombinant systems : Validate findings using heterologously expressed CYP2D6/CYP3A4 .

Q. What experimental designs are optimal for investigating this compound's cardiotoxicity mechanisms, particularly HERG channel inhibition?

  • Patch-clamp electrophysiology : Measure HERG tail currents in transfected HEK293 cells under voltage-clamp conditions (e.g., repolarization to -60 mV from +30 mV) .
  • State-dependent blockade : Apply this compound during channel activation/inactivation to assess preferential binding to open/inactivated states .
  • In silico docking : Model this compound-HERG interactions to identify critical binding residues (e.g., Tyr652, Phe656) .

Q. How can researchers address discrepancies in this compound's testicular toxicity across species or dosing regimens?

  • Dose-response studies : Use escalating doses (e.g., 1×, 2× therapeutic) to identify biphasic effects (e.g., ACPT reduction at therapeutic vs. elevation at higher doses) .
  • Comparative histopathology : Compare testicular tissue sections across species (e.g., rats vs. primates) for apoptosis or seminiferous tubule damage .
  • Mechanistic assays : Measure oxidative stress markers (e.g., glutathione depletion) to differentiate direct toxicity from metabolic byproducts .

Methodological Guidance

Q. What strategies improve the reliability of this compound formulations in pharmacokinetic studies?

  • Lipid-based formulations : Enhance bioavailability by co-administering with high-fat meals or using nanoemulsions .
  • Stability testing : Store samples at -80°C to prevent degradation; validate freeze-thaw cycles ≤3 .

Q. How should researchers design studies to evaluate this compound-drug interactions?

  • CYP phenotyping : Co-administer this compound with probe substrates (e.g., bufuralol for CYP2D6, felodipine for CYP3A4) and quantify metabolite ratios .
  • Clinical monitoring : ECG for QT prolongation in patients receiving this compound with CYP3A4 inhibitors (e.g., ketoconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofantrine
Reactant of Route 2
Halofantrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.